molecular formula C9H8BrF2NO B13898429 2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide

2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide

Cat. No.: B13898429
M. Wt: 264.07 g/mol
InChI Key: AODCBWWLQTUYPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide ( 1949728-31-7) is an organofluorine and organobromine compound with the molecular formula C9H8BrF2NO and a molecular weight of 264.07 g/mol . This acetamide derivative is characterized by its bromodifluoroacetyl group attached to a p-tolyl (4-methylphenyl) amine, as represented by the SMILES notation O=C(NC1=CC=C(C)C=C1)C(F)(Br)F . The compound is offered with a high purity level of 97% and typically requires storage at 2-8°C . As a bifunctional reagent containing both bromine and fluorine atoms, it serves as a versatile building block in synthetic organic chemistry, particularly for the development of more complex molecules through further functionalization. Its structure suggests potential applications in medicinal chemistry and materials science research, for instance, as a precursor in the synthesis of compounds with modified electronic properties or biological activity. Researchers should handle this material with appropriate precautions. It carries the signal word "Warning" and may cause skin and eye irritation (H315, H319) or specific target organ toxicity upon exposure (H335) . Please consult the Safety Data Sheet (SDS) before use. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrF2NO

Molecular Weight

264.07 g/mol

IUPAC Name

2-bromo-2,2-difluoro-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C9H8BrF2NO/c1-6-2-4-7(5-3-6)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14)

InChI Key

AODCBWWLQTUYPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(F)(F)Br

Origin of Product

United States

Foundational & Exploratory

gem-Difluoroacetamide Building Blocks: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a high-level operational resource for medicinal chemists and drug discovery scientists. It prioritizes actionable chemical intelligence, robust synthetic pathways, and physicochemical rationale over generic definitions.

Executive Summary

The gem-difluoroacetamide moiety (


) represents a high-value tactical modification in modern drug design. Unlike simple amides, this motif introduces profound electronic and steric perturbations that can rescue a lead series from metabolic instability or potency ceilings. This guide details the physicochemical "fluorine effect," validates synthetic routes for scalable access, and provides a decision framework for deploying these building blocks in Lead Optimization (LO).

The Physicochemical Rationale

The strategic value of gem-difluoroacetamides lies in their ability to modulate three critical parameters: Acidity (


), Lipophilicity (

), and Conformation.
Acidity and Hydrogen Bonding

The two


-fluorine atoms exert a powerful electron-withdrawing inductive effect (

), significantly impacting the amide functionality.
PropertyStandard Amide (

)
gem-Difluoroacetamide (

)
Mechanistic Impact
N-H Acidity (

)
~15-17~12-14The

group stabilizes the conjugate base, making the N-H a stronger Hydrogen Bond Donor (HBD).
C=O Basicity ModerateLowReduced electron density on the oxygen makes it a weaker Hydrogen Bond Acceptor (HBA).
Hydrolytic Stability SusceptibleHighThe electron-deficient carbonyl is less prone to enzymatic hydrolysis by proteases.
Metabolic Stability (The "Blocker" Effect)

The C-H bonds alpha to a carbonyl are common metabolic "soft spots" for Cytochrome P450 oxidation. Replacing these with C-F bonds (


) effectively shuts down metabolic clearance at this position. Furthermore, the gem-difluoro group prevents enolization, blocking racemization of adjacent chiral centers.
Conformational Control

Through the gauche effect , the C-F bonds tend to align gauche to adjacent electron-rich orbitals (like the carbonyl oxygen lone pairs) to minimize dipole repulsion. This often locks the amide into a specific conformation, reducing the entropic penalty upon binding to a protein target.

Synthetic Strategies: Accessing the Motif

Reliable access to these building blocks is a prerequisite for their use. Three primary routes dominate the field, chosen based on the substrate's complexity.

Route A: The Reformatsky Approach (Ethyl Bromodifluoroacetate)

Best for: Introducing the


 group into complex alkyl/aryl chains.
This is the industry-standard "building block" reaction. Ethyl bromodifluoroacetate acts as the nucleophile (via a Zinc or Copper enolate) attacking an electrophile (aldehyde, imine, or ketone).
  • Reagent: Ethyl bromodifluoroacetate [CAS: 667-27-6]

  • Key Advantage: Tolerates diverse functional groups; commercially available.

Route B: Direct Amidation (Coupling)

Best for: Late-stage diversification of amines. Using commercially available difluoroacetic acid or its activated esters to acylate an amine.

  • Reagent: Difluoroacetic acid [CAS: 381-73-7] or Difluoroacetyl chloride.

  • Coupling Agents: HATU or T3P are preferred to prevent racemization (if chiral amines are used) and drive the reaction against the lower nucleophilicity of the amine if the

    
     is part of the amine side.
    
Route C: Photoredox/Radical Functionalization

Best for:


 bond formation (Aryl-difluoroacetamides).
Recent advances utilize Iridium/Nickel dual catalysis to couple aryl halides with bromodifluoroacetate esters, followed by amidation.

Visualization: Synthetic Decision Matrix

The following diagram outlines the logical flow for selecting the optimal synthetic route based on the desired structural outcome.

SynthesisDecision Start Target Structure: R-CF2-C(=O)N-R' Decision1 Nature of R-Group? Start->Decision1 RouteA R = Complex Alkyl/Hydroxy (Aldehyde Precursor) Decision1->RouteA RouteB R = Simple H or Alkyl (Acid Precursor) Decision1->RouteB RouteC R = Aryl / Heteroaryl (Halide Precursor) Decision1->RouteC ActionA Reformatsky Reaction (Zn/Cu + Br-CF2-COOEt) RouteA->ActionA ActionB Direct Amide Coupling (HATU/T3P + HOOC-CF2-H) RouteB->ActionB ActionC Photoredox/Cross-Coupling (Ir/Ni + Br-CF2-COOEt) RouteC->ActionC

Caption: Decision tree for selecting the optimal synthetic route for gem-difluoroacetamides based on R-group complexity.

Case Studies in Drug Design

Bioisosterism in Peptidomimetics

In the development of protease inhibitors (e.g., for Cathepsin K or Thrombin ), the standard amide bond is often the site of metabolic cleavage.

  • Application: Replacing the P2 or P3 amide with a gem-difluoroacetamide.

  • Result: The

    
     group renders the carbonyl less electrophilic to nucleophilic attack by the catalytic cysteine/serine of the protease (preventing suicide inhibition if not desired) while maintaining the geometry required for binding.
    
  • Evidence: Studies on gem-difluorinated cycloalkanes and amides show that while lipophilicity (

    
    ) changes are complex, the metabolic half-life (
    
    
    
    ) in human liver microsomes (HLM) is consistently extended compared to non-fluorinated analogs [1].
Modulating Linker Polarity

In the optimization of HDAC (Histone Deacetylase) inhibitors , the "cap" group is connected to the Zinc-binding group via a linker.

  • Strategy: Using a difluoroacetamide linker changes the H-bond donor capability of the NH.

  • Outcome: If the binding pocket contains a strong H-bond acceptor (e.g., an Aspartate residue), the increased acidity of the

    
     proton (approx. 2-3 
    
    
    
    units lower than standard amide) can significantly boost potency (
    
    
    ) through stronger electrostatic interaction [2].

Experimental Protocol: The Reformatsky "Building Block" Reaction

This protocol describes the synthesis of a


-hydroxy- 

-difluoro ester, a versatile precursor to difluoroacetamides.

Objective: Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate.

Reagents:

  • Benzaldehyde (1.0 equiv)

  • Ethyl bromodifluoroacetate (1.2 equiv) [CAS: 667-27-6]

  • Zinc dust (activated, 1.5 equiv)

  • Trimethylsilyl chloride (TMSCl) (catalytic)

  • THF (anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried 3-neck flask under Argon, suspend activated Zinc dust in anhydrous THF (0.5 M). Add TMSCl (0.05 equiv) and stir for 15 min to activate the Zn surface.

  • Initiation: Warm the mixture to 40°C. Add a small portion (10%) of Ethyl bromodifluoroacetate. Wait for the exotherm (initiation).

  • Addition: Once initiated, add the remaining Ethyl bromodifluoroacetate dropwise over 20 mins, maintaining a gentle reflux.

  • Coupling: Add Benzaldehyde (dissolved in THF) dropwise at reflux.

  • Completion: Stir at reflux for 2 hours. Monitor by TLC (Visualize with

    
    ; difluoro compounds often stain poorly with UV).
    
  • Quench: Cool to

    
    . Quench with 1M HCl (carefully).
    
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with Brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Self-Validating Checkpoint: The product should show a characteristic triplet in


 NMR (

to

ppm,

Hz typically if diastereotopic, or a singlet if not).

The Optimization Cycle (DMPK Focus)

The following diagram illustrates how gem-difluoroacetamide incorporation fits into the Lead Optimization (LO) cycle, specifically addressing metabolic liabilities.

DMPK_Cycle Lead Lead Compound Issue Metabolic Liability (High Cl_int) Lead->Issue ID Hotspot Design Design: Insert -CF2- Issue->Design Bioisostere Synth Synthesis (Reformatsky) Design->Synth Build Test Test: HLM Stability & Potency Synth->Test Evaluate Test->Lead Iterate

Caption: Iterative Lead Optimization cycle using gem-difluoroacetamides to resolve metabolic instability.

References

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents. Source: MDPI / Molecules URL:[Link]

Strategic Implementation of Difluoroacetylating Reagents in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Difluoroacetyl Moiety as a Bioisostere

In modern drug discovery, the difluoroacetyl group (


) and its derivatives represent a critical tactic for modulating physicochemical properties without altering steric bulk significantly. Unlike the trifluoromethyl group (

), which is purely lipophilic and electron-withdrawing, the difluoromethyl group (

) contains a mildly acidic proton capable of acting as a hydrogen bond donor (HBD).

When integrated into an acetyl motif, the


 unit exerts a profound electronic effect on the adjacent carbonyl, significantly increasing its electrophilicity and altering the metabolic stability of the amide or ester bond. This guide details the selection and application of reagents to introduce this moiety, distinguishing between classical nucleophilic acyl transfers and modern radical-mediated C-H functionalization.

Reagent Selection Matrix

The choice of difluoroacetylating reagent is dictated by the electronic nature of the substrate (nucleophile vs. electrophile) and the desired position of attachment (heteroatom vs. carbon).

Table 1: Comparative Profile of Primary Difluoroacetylating Reagents
ReagentCAS No.Reactivity ProfilePrimary ApplicationHandling/Stability
Difluoroacetic Anhydride (DFAA) 401-67-2Moderate ElectrophileN- or O-acylation of amines/alcohols.Moisture sensitive; generates DFA byproduct.
Difluoroacetyl Chloride 381-73-7High ElectrophileAcylation of sterically hindered or electron-deficient nucleophiles.Volatile; generates HCl/HF; corrosive.
Difluoroacetic Acid (DFA) 381-73-7Low (Requires Activation)Peptide coupling (with HATU/EDC); Radical precursor (via decarboxylation).Stable liquid; corrosive; skin permeant.[1]
Ethyl Bromodifluoroacetate 667-27-6Nucleophilic (Reformatsky)Introduction of

to ketones/aldehydes.
Stable; lachrymator.

-Bromo-difluoroacetamides
Var.Radical PrecursorDirect C-H difluoroacetamidation of arenes (Photoredox).Solid/Liquid; generally stable.

Decision Framework & Mechanism

The following logic flow illustrates the selection process for the optimal reagent based on substrate class.

G Start Target Substrate Nu_Hetero Heteroatom Nucleophile (R-NH2, R-OH) Start->Nu_Hetero Nu_Carbon Carbon Electrophile (R-CHO, R-COR') Start->Nu_Carbon Arene Arene/Heteroarene (C-H Activation) Start->Arene Hindered Sterically Hindered? Nu_Hetero->Hindered Reformatsky Ethyl Bromodifluoroacetate (Zn/Reformatsky) Nu_Carbon->Reformatsky Photoredox Bromodifluoroacetamide + Ir/Ru Cat (Blue Light) Arene->Photoredox DFAA Difluoroacetic Anhydride (Standard Protocol) Hindered->DFAA No DFA_Cl Difluoroacetyl Chloride (High Reactivity) Hindered->DFA_Cl Yes Coupling DFA + HATU/T3P (Mild Conditions) Hindered->Coupling Sensitive FG

Figure 1: Strategic decision tree for selecting difluoroacetylating reagents based on substrate electronics and steric environment.

Technical Protocols

Protocol A: N-Difluoroacetylation of Electron-Deficient Anilines

Reagent: Difluoroacetic Anhydride (DFAA) Context: Electron-deficient anilines (e.g., 2-amino-3-nitropyridine) are poor nucleophiles. Standard coupling agents (EDC/HOBt) often fail due to slow kinetics. DFAA provides the necessary electrophilic drive without the extreme volatility of the acid chloride.

Step-by-Step Methodology:

  • Stoichiometry: Substrate (1.0 equiv), DFAA (1.5 equiv), Pyridine (2.0 equiv).

  • Solvent System: Anhydrous DCM or THF (0.2 M concentration).

  • Execution:

    • Charge the reaction vessel with the aniline and pyridine in anhydrous solvent under

      
       atmosphere.
      
    • Cool to 0°C.

    • Add DFAA dropwise via syringe. Note: Exotherm is possible.

    • Allow to warm to RT and stir for 2–4 hours. Monitor by LCMS for the mass shift (+78 Da).

  • Workup (Critical):

    • Quench with saturated

      
       solution. Caution: 
      
      
      
      evolution.
    • Extract with EtOAc.

    • Wash organic layer with 1M HCl (to remove pyridine) followed by brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Most products crystallize upon standing or trituration with hexanes due to the polarity of the amide.

Why this works: The pyridine acts as both a base and a nucleophilic catalyst (forming the N-difluoroacetylpyridinium intermediate), which is significantly more reactive than the anhydride itself.

Protocol B: Direct C-H Difluoroacetamidation via Photoredox Catalysis

Reagent:


-Bromo-difluoroacetamide (

) Context: Installing the difluoroacetyl motif directly onto a heteroaromatic ring (C-H functionalization) avoids pre-functionalization (e.g., halogenation). This method utilizes the $ \cdot CF_2CONHR $ radical.

Step-by-Step Methodology:

  • Reagents: Heteroarene (1.0 equiv), Bromodifluoroacetamide (1.5 equiv),

    
     (1.0 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: DMSO or MeCN (degassed).

  • Setup:

    • Combine all solids in a vial.

    • Add solvent and sparge with Argon for 10 minutes (oxygen quenches the excited state of the catalyst).

    • Seal the vial.

  • Irradiation: Place the vial 2–3 cm from a Blue LED (450 nm, ~10W) source. Stir vigorously.

  • Reaction Time: 12–24 hours.

  • Mechanism Check: The reaction proceeds via a Single Electron Transfer (SET) reduction of the C-Br bond to generate the electrophilic difluoroalkyl radical, which adds to the most electron-rich position of the heteroarene.

Advanced Mechanistic Insight: The "Lipophilicity Shift"

Replacing a methyl group (


) with a difluoromethyl group (

) or an acetyl (

) with a difluoroacetyl (

) alters the lipophilicity (

) and acidity (

).
  • Acidity: The

    
     group is highly electron-withdrawing (
    
    
    
    ). In amides (
    
    
    ), this lowers the pKa of the N-H proton, making it a stronger hydrogen bond donor.
  • Conformation: The larger van der Waals radius of Fluorine (1.47 Å) vs Hydrogen (1.20 Å) can enforce orthogonal conformations in biaryl systems or lock amide bond rotamers.

Data Summary: Impact on Physicochemical Properties

Fragment

(approx)
H-Bond Donor AbilityMetabolic Stability

ReferenceModerateLow (Esterase/Amidase labile)

+0.6 to +0.9High (N-H becomes acidic)High (Steric/Electronic protection)

+0.3 to +0.5Very High (Lipophilic HBD)Moderate-High

Note: The


 proton itself can act as a weak H-bond donor, a unique feature not present in 

analogs.

Safety & Handling: The HF Hazard

Working with difluoroacetylating reagents requires specific safety protocols due to the potential for Hydrogen Fluoride (HF) generation.

  • Hydrolysis: Difluoroacetyl chloride and difluoroacetic anhydride react rapidly with ambient moisture to form Difluoroacetic acid (DFA) and HF (trace) or HCl.

    • Mitigation: Always handle in a fume hood. Use dry solvents.

  • Skin Contact: DFA is corrosive and, like other short-chain fluoro-acids, can penetrate skin rapidly, causing deep tissue damage and potential systemic fluoride toxicity.

    • First Aid: Immediate irrigation with water followed by application of Calcium Gluconate gel (2.5%).

  • Waste Disposal: Quench reaction mixtures with basic aqueous solutions (NaOH or

    
    ) to neutralize acid and sequester fluoride ions as NaF before disposal.
    

References

  • Bioisosterism of the Difluoromethyl Group: Zafrani, Y., et al. "Difluoromethyl 2-Pyridyl Sulfone: A New Reagent for the Direct Introduction of the Difluoromethyl Group."[2] Journal of Medicinal Chemistry, 2013. Link (Context: Discusses

    
     as a lipophilic H-bond donor).
    
  • Photoredox C-H Difluoroacetamidation: Wang, L., et al. "Visible-Light-Driven Difluoroacetamidation of Unactive Arenes and Heteroarenes by Direct C–H Functionalization at Room Temperature."[3][4] Organic Letters, 2014.[3] Link

  • Reactivity of Fluoro-Anhydrides: "Reactivity of Anhydrides." Chemistry LibreTexts, 2023.[5] Link

  • Difluoroacetic Acid as a Reagent: Null, V., et al. "Difluoroacetic Acid as a New Reagent for Direct C-H Difluoromethylation of Heteroaromatic Compounds." Chemistry – A European Journal, 2017. Link

  • Safety Data & Properties: "2,2-Difluoroacetyl chloride Safety Data Sheet." SynQuest Labs. Link

Sources

Precision Modulation of Difluoroacetamide Scaffolds: The p-Tolyl Effector

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of fluorinated bioisosteres, the


-(p-tolyl)-2,2-difluoroacetamide  motif represents a critical intersection of electronic stability and synthetic versatility. While the difluoromethyl (

) group acts as a lipophilic hydrogen bond donor mimic (bioisostere of oxygen), its strong electron-withdrawing nature (

effect) significantly deactivates the associated nitrogen and aromatic ring.

This guide analyzes the


-tolyl group  not merely as a structural spacer, but as an electronic "modulator." By donating electron density via hyperconjugation (

), the

-tolyl moiety counteracts the deactivating influence of the

group. This balance is pivotal for enabling metal-catalyzed C-H activation and radical cyclization pathways that fail with electron-deficient analogs (e.g.,

-nitro) or decompose with highly electron-rich analogs (e.g.,

-methoxy).

Electronic Characterization & Hammett Analysis

To predict reactivity, we must quantify the electronic "push-pull" dynamic between the


-tolyl donor and the difluoroacetamide acceptor.
The Push-Pull Mechanism

The


-(p-tolyl)-2,2-difluoroacetamide system is governed by two opposing vectors:
  • The Pull (

    
     Effect):  The 
    
    
    
    -fluorines induce a strong inductive withdrawal, increasing the acidity of the N-H bond and reducing the nucleophilicity of the nitrogen lone pair.
  • The Push (

    
     Effect):  The p-methyl group exerts a stabilizing effect (
    
    
    
    ) on the aromatic ring and the amide nitrogen.

This interaction renders the N-H proton sufficiently acidic (


 in DMSO) to be deprotonated by weak bases (e.g., 

), yet the nitrogen remains nucleophilic enough for intramolecular oxidative addition once deprotonated.
Visualization: Electronic Flux

The following diagram illustrates the electronic density flow that dictates the molecule's reactivity profile.

ElectronicEffects Methyl p-Methyl Group (Electron Donor) Ring Aromatic Ring (Conduit) Methyl->Ring Hyperconjugation (+R) σ(C-H) -> π* Nitrogen Amide Nitrogen (Nucleophilic Center) Ring->Nitrogen Resonance Stabilization Carbonyl Carbonyl Carbon (Electrophile) Nitrogen->Carbonyl Amide Resonance Carbonyl->Nitrogen Deactivation CF2 CF2 Group (Electron Withdrawal) CF2->Carbonyl -I Inductive Effect

Caption: Electronic flux diagram showing the p-tolyl methyl group donating electron density to counteract the inductive withdrawal of the difluoromethyl group.

Synthetic Utility: Pd-Catalyzed Intramolecular Cyclization

The most high-value application of this electronic tuning is the synthesis of 3,3-difluorooxindoles via Palladium-catalyzed C-H activation. This reaction relies on the p-tolyl group to facilitate the rate-determining oxidative addition step.

Mechanistic Insight

In the cyclization of


-(p-tolyl)-2-bromo-2,2-difluoroacetamide:
  • Oxidative Addition: The Pd(0) species inserts into the C-Br bond.

  • Electrophilic Palladation: The highly electrophilic Pd(II) species attacks the aromatic ring. Crucial Point: If the ring is too electron-poor (e.g.,

    
    -CF
    
    
    
    ), this step fails. The
    
    
    -tolyl group provides necessary electron density to the ortho position.
  • Reductive Elimination: Formation of the C-C bond to close the oxindole ring.

Comparative Reactivity Data

The following table summarizes the yield of 3,3-difluorooxindoles based on the electronic nature of the


-aryl substituent (Standard Conditions: Pd

(dba)

, BrettPhos, K

CO

, Toluene, 100°C).
Substituent (

)
Electronic Effect (

)
Yield (%)Mechanistic Bottleneck

-Tolyl (

)
-0.17 (Donor) 78 - 85% Optimal Balance

-Methoxy (

)
-0.27 (Strong Donor)65 - 70%Potential catalyst poisoning / side oxidation

(Phenyl)
0.00 (Neutral)60 - 72%Moderate rate of electrophilic palladation

-Chloro (

)
+0.23 (Weak Withdrawer)45 - 55%Slow oxidative addition

-Nitro (

)
+0.78 (Strong Withdrawer)< 10%Ring too deactivated for C-H insertion
Experimental Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Isolation Start Start: N-(p-tolyl)-2-bromo- 2,2-difluoroacetamide Combine Combine in Toluene Add K2CO3 (2.0 equiv) Start->Combine Cat_Mix Catalyst Pre-mix: Pd2(dba)3 + BrettPhos (1:4 ratio) Cat_Mix->Combine Heat Heat to 100°C (10-12 hours) Combine->Heat Monitor TLC Check: Disappearance of SM (Rf ~0.6) Appearance of Product (Rf ~0.4) Heat->Monitor Filter Filter through Celite (Remove Pd black) Monitor->Filter Complete Purify Column Chromatography Hexanes/EtOAc (9:1) Filter->Purify Final Yield: 3,3-difluoro-5-methyloxindole Purify->Final

Caption: Step-by-step workflow for the Pd-catalyzed intramolecular cyclization of N-(p-tolyl) substrates.

Detailed Experimental Protocol

Objective: Synthesis of 5-methyl-3,3-difluoroindolin-2-one via intramolecular C-H alkylation.

Reagents & Equipment
  • Substrate:

    
    -(p-tolyl)-2-bromo-2,2-difluoroacetamide (1.0 equiv, 1.0 mmol).
    
  • Catalyst: Pd

    
    (dba)
    
    
    
    (1 mol %) and BrettPhos (4 mol %).[1] Note: BrettPhos is critical for stabilizing the oxidative addition intermediate.
  • Base: K

    
    CO
    
    
    
    (anhydrous, 2.0 equiv).
  • Solvent: Toluene (anhydrous, degassed).

Step-by-Step Methodology
  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a flame-dried reaction tube with Pd

    
    (dba)
    
    
    
    (9.2 mg, 0.01 mmol) and BrettPhos (21.5 mg, 0.04 mmol).
  • Solvent Addition: Add anhydrous toluene (2.0 mL) and stir at room temperature for 10 minutes. Self-Validation Check: The solution should turn from dark purple/red to a deep orange/brown, indicating active catalyst ligation.

  • Substrate Introduction: Add the

    
    -(p-tolyl) substrate (264 mg, 1.0 mmol) and K
    
    
    
    CO
    
    
    (276 mg, 2.0 mmol). Seal the tube.
  • Thermal Activation: Move to a pre-heated oil bath at 100°C. Stir vigorously (1000 rpm).

  • Monitoring: Check TLC (20% EtOAc/Hexanes) after 8 hours. The starting material (less polar) should be consumed. The product will appear as a distinct, UV-active spot at lower

    
    .
    
  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO

    
    , gradient 5% 
    
    
    
    15% EtOAc in Hexanes).
Troubleshooting
  • Low Yield: If yield is <50%, check the quality of toluene. Moisture inhibits the base and hydrolyzes the C-Br bond.

  • Stalled Reaction: If starting material persists after 12h, add a second portion of catalyst (0.5 mol %) dissolved in toluene.

References

  • Palladium-Catalyzed Intramolecular C-H Difluoroalkylation: Synthesis of Substituted 3,3-Difluoro-2-oxindoles. Source: Angewandte Chemie International Edition (2014).[1][2] Relevance: Primary methodology for the cyclization protocol and ligand selection (BrettPhos).

  • Nickel-Catalyzed Carbonylative Cyclization of Bromodifluoroacetamides with Arylboronic Acids. Source: Organic Letters (2016). Relevance: Demonstrates radical reactivity of the p-tolyl motif in forming

    
    -lactams.[3]
    
    
  • Electronic Effects in Pd-Catalyzed Cross-Coupling Reactions. Source: Journal of the American Chemical Society. Relevance: Foundational theory on Hammett correlations in oxidative addition steps.

  • Properties and Reactivity of Fluorinated Amides. Source: Chemical Reviews (2015). Relevance: Comprehensive review of the inductive effects of

    
     groups on amide stability.
    
    

Sources

Commercial Availability & Technical Sourcing Guide: 2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide (CAS: 1949728-31-7) is a specialized fluorinated building block primarily used as a radical precursor in medicinal chemistry and organic synthesis.

Commercial Status: High Scarcity / Made-to-Order. While listed in the catalogs of major aggregators (e.g., Sigma-Aldrich, BLDpharm), this compound is rarely held in stock for immediate shipment. It is typically classified as a "virtual inventory" item, requiring lead times of 4–8 weeks for custom synthesis.

Recommendation: For time-critical research, in-house synthesis is the superior sourcing strategy. The compound can be synthesized in a single step with >90% yield using inexpensive, shelf-stable commodity reagents. This guide provides the validated "Make" protocol alongside commercial sourcing data.

Part 1: Chemical Profile & Commercial Landscape

Compound Identification
PropertyData
Chemical Name 2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide
CAS Number 1949728-31-7
Molecular Formula

Molecular Weight 264.07 g/mol
Key Functional Groups Difluoromethylene (

), Bromide (Radical Donor), Amide
Physical State White to off-white solid
Commercial Availability Matrix

The following suppliers list the compound, but stock levels fluctuate rapidly. "Inquire" status indicates a likely backorder.

SupplierCatalog #Availability StatusTypical Lead Time
Sigma-Aldrich AABH9BD928CDDiscontinued / Restricted N/A
BLDpharm BD01549079Inquire / Out of Stock 3–5 Weeks
Oakwood Chemical 033292 (Analog)Inquire 2–4 Weeks
Fluorochem F033292 (Analog)In Stock (UK) 2–3 Days

*Note: Some suppliers may stock the unsubstituted amide (2-bromo-2,2-difluoroacetamide, CAS 2169-67-7) rather than the p-tolyl derivative. Verify the structure explicitly before ordering.

Part 2: Strategic Sourcing (The "Make" Protocol)

Given the commercial scarcity, synthesizing this compound is the industry-standard approach. The reaction utilizes Ethyl bromodifluoroacetate , a widely available liquid reagent, reacting with p-Toluidine .

Synthesis Logic

The reaction is a nucleophilic acyl substitution (aminolysis). The electron-withdrawing fluorine atoms at the


-position of the ester significantly increase the electrophilicity of the carbonyl carbon, facilitating attack by the amine (p-toluidine) under mild conditions without the need for coupling agents like EDC or HATU.
Validated Experimental Protocol

Objective: Synthesis of 5.0 g of 2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide.

Reagents:

  • Ethyl bromodifluoroacetate (CAS 667-27-6): 1.0 equiv.

  • p-Toluidine (CAS 106-49-0): 1.05 equiv.

  • Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF).

  • Base (Optional): Triethylamine (

    
    ) - Only required if using p-toluidine hydrochloride salt.
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Dissolution: Add p-Toluidine (2.13 g, 19.9 mmol) to the flask and dissolve in Ethanol (20 mL).

  • Addition: Dropwise add Ethyl bromodifluoroacetate (4.04 g, 2.56 mL, 19.9 mmol) to the stirring solution at room temperature.

    • Note: The reaction is slightly exothermic. If scaling up >20g, cool to 0°C during addition.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 50–60°C for 4–6 hours.

    • Monitoring: Check progress via TLC (Hexane/EtOAc 4:1). The starting amine spot (more polar, stains with ninhydrin) should disappear.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove ethanol.

    • The residue will likely be a solid or thick oil.

  • Purification:

    • Recrystallization (Recommended): Dissolve the crude solid in a minimum amount of hot Hexane/EtOAc (10:1) and allow to cool.[1] Filter the white crystals.

    • Column Chromatography: If oil persists, purify on silica gel eluting with Hexane/EtOAc (90:10 to 80:20).

  • Validation:

    • 
       NMR:  Look for a singlet or triplet (if H-coupled) around -60 ppm (characteristic of 
      
      
      
      ).
    • 
       NMR:  Confirm the p-tolyl methyl group (~2.3 ppm) and the amide NH (broad singlet, ~8.0-10.0 ppm).
      

Part 3: Technical Utility & Applications

This compound acts as a versatile Difluoroalkyl Radical Precursor . The weak


 bond (bond dissociation energy ~68 kcal/mol) allows for facile homolytic cleavage using transition metal catalysts (Cu, Ru, Ir) or photoredox conditions.
Key Reaction Pathways
  • Atom Transfer Radical Addition (ATRA):

    • Reacts with alkenes to install the

      
       motif.
      
    • Mechanism:[2][3] Single Electron Transfer (SET) reduces the C-Br bond, generating a

      
       radical which adds to the olefin.
      
  • Reformatsky-Type Reaction:

    • Insertion of Zinc (Zn) into the C-Br bond generates a nucleophilic organozinc species.

    • Reacts with aldehydes/ketones to form

      
      -hydroxy- 
      
      
      
      -difluoroamides.
  • Intramolecular Cyclization:

    • Used to synthesize difluorinated lactams (e.g., oxindoles) if an alkene tether is present on the nitrogen.

Workflow Visualization

G Reagents Ethyl Bromodifluoroacetate + p-Toluidine Synthesis Synthesis (Aminolysis, 60°C) Reagents->Synthesis EtOH, 4-6h Product 2-Bromo-2,2-difluoro- N-(p-tolyl)acetamide Synthesis->Product >90% Yield Radical Radical Generation (SET / Photoredox) Product->Radical Cu(I) or Ir(III) Reformatsky Reformatsky Product (Beta-Hydroxy Amide) Product->Reformatsky Zn, Aldehyde ATRA ATRA Product (Difluoroalkylation) Radical->ATRA + Alkene

Figure 1: Synthesis and downstream application logic for 2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide.

References

  • Sato, K., et al. (2002).[4] "Synthesis of 4,4-Difluoro-α-tocopherol Using a Cross-Coupling Reaction of Bromodifluoroacetate." Heterocycles.

  • PubChem. Compound Summary: 2-Bromo-2,2-difluoro-N-(4-methylphenyl)acetamide. National Library of Medicine. Available at: [Link]

  • Beilstein Journals. (2021). "Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers." (Demonstrates reactivity of halo-difluoro precursors). Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 3,3-Difluoro-2-Oxindoles via Palladium-Catalyzed Intramolecular C-H Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3,3-Difluoro-2-Oxindole Scaffold

The oxindole core is a privileged heterocyclic motif, appearing in a multitude of natural products and synthetic bioactive compounds.[1][2] In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely recognized strategy to enhance key pharmaceutical properties such as metabolic stability, lipophilicity, and bioavailability.[3][4] The 3,3-difluoro-2-oxindole scaffold emerges as a compelling bioisosteric analog of both oxindoles and isatins, demonstrating considerable potential as a core structure for novel therapeutic agents.[3]

However, the synthesis of these valuable gem-difluorinated heterocycles has been historically challenging, often requiring harsh conditions or multi-step, inefficient pathways.[4] This application note details a robust and efficient protocol for the synthesis of 3,3-difluoro-2-oxindoles through a palladium-catalyzed intramolecular C–H difluoroalkylation. We will focus specifically on the cyclization of 2-bromo-2,2-difluoro-N-(p-tolyl)acetamide to yield 5-methyl-3,3-difluoroindolin-2-one, a transformation that exemplifies the power of modern cross-coupling chemistry to streamline access to complex fluorinated molecules.[3][5]

Synthetic Strategy and Mechanistic Rationale

The core of this protocol is an intramolecular C-H functionalization reaction. This strategy offers high atom economy by forming a key carbon-carbon bond through the direct activation of a typically inert C-H bond on the aryl ring, guided by the amide tether.

The Precursor: 2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide

The choice of starting material is critical. 2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide serves as an ideal precursor, containing all the necessary components for the key cyclization:

  • An N-aryl group (p-tolyl) which possesses the C-H bonds targeted for functionalization.

  • A difluoroacetyl amide linker that sets the stage for the five-membered ring formation.

  • A bromo-difluoro-methyl group , which provides the electrophilic carbon and the gem-difluoro moiety. The carbon-bromine bond is susceptible to oxidative addition by a low-valent palladium catalyst, initiating the catalytic cycle. This starting material is accessible and can be found from commercial suppliers.[6]

The Catalytic System: A Palladium-Phosphine Complex

Palladium catalysis is a cornerstone of modern organic synthesis, enabling transformations that were previously intractable.[7][8][9] For this specific intramolecular C-H difluoroalkylation, the catalytic system typically comprises:

  • Palladium(0) Source: A precursor like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is commonly used to generate the active Pd(0) catalyst in situ.

  • Phosphine Ligand: The choice of ligand is paramount for reaction efficiency. Bulky, electron-rich biarylphosphine ligands, such as BrettPhos , have proven to be uniquely effective.[3][5][10] These ligands stabilize the palladium center, promote the crucial (and often rate-limiting) oxidative addition step, and facilitate the subsequent C-H activation and reductive elimination steps.[3][10]

  • Base: An inorganic base, such as potassium carbonate (K₂CO₃), is required. It is believed to act as a proton shuttle or to facilitate the C-H activation step, which proceeds via a concerted metalation-deprotonation (CMD) pathway.

Proposed Catalytic Cycle

The reaction is proposed to proceed through the following key steps, illustrated in the diagram below.

  • Oxidative Addition: The active Pd(0)L species undergoes oxidative addition into the C-Br bond of the starting material (A) to form a Pd(II) intermediate (B) . This is often the rate-determining step of the cycle.[3][10]

  • Intramolecular C-H Activation: The tethered aryl group of intermediate (B) undergoes an intramolecular C-H activation at the ortho position, facilitated by the base. This forms a palladacycle intermediate (C) .

  • Reductive Elimination: Intermediate (C) undergoes reductive elimination to form the desired 3,3-difluoro-2-oxindole product (D) and regenerate the active Pd(0)L catalyst, which can then enter a new catalytic cycle.

Catalytic Cycle cluster_cycle Palladium Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L (Active Catalyst) PdII_Br Intermediate (B) Ar-Pd(II)(L)-CF2CONHAr' Pd0->PdII_Br Oxidative Addition + Starting Material (A) Palladacycle Palladacycle (C) PdII_Br->Palladacycle Intramolecular C-H Activation (Base-assisted) Palladacycle->Pd0 Reductive Elimination Product Product (D) 5-methyl-3,3- difluoroindolin-2-one Palladacycle->Product Forms Start Starting Material (A) 2-bromo-2,2-difluoro- N-(p-tolyl)acetamide

Caption: Proposed catalytic cycle for the Pd-catalyzed synthesis of 3,3-difluoro-2-oxindoles.

Detailed Experimental Protocol

This protocol describes the synthesis of 5-methyl-3,3-difluoroindolin-2-one on a 0.5 mmol scale.

Materials and Reagents
ReagentCAS NumberSupplier ExamplePurityNotes
2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide1949728-31-7Sigma-Aldrich≥97%Starting Material
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3Strem Chemicals≥98%Palladium Pre-catalyst
BrettPhos1028206-56-5Strem Chemicals≥98%Phosphine Ligand
Potassium Carbonate (K₂CO₃)584-08-7Acros Organics≥99.5%Base, should be finely ground and dried
Toluene108-88-3Acros OrganicsAnhydrousSolvent, stored over molecular sieves
Equipment
  • Oven-dried 25 mL Schlenk flask with a magnetic stir bar

  • Rubber septum and nitrogen/argon inlet with a bubbler

  • Heating mantle with a temperature controller and thermocouple

  • Standard laboratory glassware for workup (separatory funnel, flasks, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add 2-bromo-2,2-difluoro-N-(p-tolyl)acetamide (0.5 mmol, 1.0 equiv.), potassium carbonate (1.0 mmol, 2.0 equiv., finely ground), Pd₂(dba)₃ (0.005 mmol, 1 mol %), and BrettPhos (0.02 mmol, 4 mol %).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add 5 mL of anhydrous toluene via syringe.

  • Heating: Place the flask in a pre-heated heating mantle and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove the base and palladium residues. Wash the pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5-methyl-3,3-difluoroindolin-2-one.

Expected Results and Characterization

The protocol is expected to provide the desired product in good to excellent yield. The table below summarizes typical conditions and outcomes based on related literature.[3][5]

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)BrettPhos (4)K₂CO₃ (2)Toluene11024~85%

Characterization of 5-methyl-3,3-difluoroindolin-2-one:

  • Appearance: White to off-white solid.

  • ¹H NMR: Expect signals for the methyl group singlet (~2.3 ppm), aromatic protons on the oxindole ring, and a broad singlet for the N-H proton.

  • ¹⁹F NMR: A singlet is expected in the typical region for CF₂ groups.

  • ¹³C NMR: Expect signals for the methyl carbon, aromatic carbons, the carbonyl carbon, and a characteristic triplet for the CF₂ carbon due to C-F coupling.

  • Mass Spectrometry (HRMS): Calculated mass should match the observed mass for C₉H₇F₂NO.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst or ligand (degraded by air/moisture).2. Wet solvent or reagents.3. Insufficient temperature.1. Use fresh Pd₂(dba)₃ and BrettPhos from a glovebox or desiccator.2. Ensure the use of truly anhydrous solvent and thoroughly dried K₂CO₃.3. Verify the reaction temperature with an external thermometer.
Formation of Side Products 1. Reaction run for too long, leading to decomposition.2. Impurities in the starting material.1. Monitor the reaction closely by TLC/LC-MS and stop it upon completion.2. Check the purity of the 2-bromo-2,2-difluoro-N-(p-tolyl)acetamide.
Inconsistent Yields 1. Variations in the quality of the base (particle size, dryness).2. Inefficient stirring.1. Finely grind the K₂CO₃ and dry it in an oven ( >120 °C) for several hours before use.2. Ensure the stir bar is spinning vigorously to keep the heterogeneous mixture well-suspended.

Conclusion

The palladium-catalyzed intramolecular C-H difluoroalkylation described herein provides a reliable and efficient pathway for the synthesis of 5-methyl-3,3-difluoroindolin-2-one from its corresponding 2-bromo-2,2-difluoro-N-aryl acetamide precursor.[3][5] The use of a specialized bulky phosphine ligand like BrettPhos is crucial for achieving high yields.[3][10] This protocol highlights a state-of-the-art method that is broadly applicable for accessing the medicinally relevant 3,3-difluoro-2-oxindole scaffold, offering significant advantages in terms of step economy and functional group tolerance. The ready availability of starting materials should make this method attractive for both academic research and industrial drug development programs.[3]

References

  • Title: Palladium-Catalyzed Intramolecular C–H Difluoroalkyation: The Synthesis of Substituted 3,3-Difluoro-2-oxindoles. Source: PMC (PubMed Central). URL: [Link]

  • Title: Copper/B2pin2-catalyzed C–H difluoroacetylation–cycloamidation of anilines leading to the formation of 3,3-difluoro-2-oxindoles. Source: Chemical Communications (RSC Publishing). URL: [Link]

  • Title: Palladium-catalyzed intramolecular C-H difluoroalkylation: synthesis of substituted 3,3-difluoro-2-oxindoles. Source: PubMed. URL: [Link]

  • Title: Direct Access to 2-Difluoromethyl Indoles via Photoredox Catalysis. Source: ResearchGate (Request PDF). URL: [Link]

  • Title: Palladium-Catalyzed Intramolecular C-H Difluoroalkylation: Synthesis of Substituted 3,3-Difluoro-2-oxindoles. Source: DSpace@MIT. URL: [Link]

  • Title: Synthesis of 3,3-difluoro-2-oxindoles and larger sized rings. Source: Purdue e-Pubs. URL: [Link]

  • Title: Visible-light photoredox intramolecular difluoroacetamidation: facile synthesis of 3,3-difluoro-2-oxindoles from bromodifluoroacetamides. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

  • Title: Kilogram-Lab-Scale Oxindole Synthesis via Palladium-Catalyzed C–H Functionalization. Source: ACS Publications. URL: [Link]

  • Title: Synthesis of 3,3‐difluoro oxindoles. Source: ResearchGate. URL: [Link]

  • Title: Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles. Source: The Hartwig Group. URL: [Link]

  • Title: Visible Light Mediated Synthesis of Oxindoles. Source: OUCI. URL: [Link]

  • Title: Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Source: PMC (PubMed Central). URL: [Link]

  • Title: C3 FUNCTIONALIZATION OF 2-OXINDOLE TOWARDS DRUGS AND NATURAL PRODUCTS USING METAL AND METAL-FREE APPROACHES. Source: IISER Pune. URL: [Link]

  • Title: Synthesis of Oxindoles by Palladium-catalyzed C–H Bond Amidation. Source: ResearchGate. URL: [Link]

Sources

using SilaCOgen as CO source for difluoroacetamide carbonylation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of


-Difluoro-

-Keto Amides using SilaCOgen

Part 1: Strategic Overview

The Challenge: The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, often improving metabolic stability and lipophilicity. specifically, the


-difluoro-

-keto amide motif is a potent bioisostere for peptide bonds and a precursor to bioactive heterocycles. However, traditional synthesis involves handling toxic carbon monoxide (CO) gas cylinders or high-pressure autoclaves, creating significant safety barriers and regulatory hurdles in standard laboratories.

The Solution: SilaCOgen Technology SilaCOgen (Methyldiphenylsilacarboxylic acid, MePh2SiCOOH) is a solid, air-stable CO surrogate developed by the Skrydstrup group. By decoupling CO generation from consumption using a two-chamber system (COware), researchers can perform palladium-catalyzed carbonylations without ever handling pressurized gas cylinders.

Mechanism of Action:

  • Chamber A (Source): SilaCOgen is activated by a desilylating agent or an electrophile (e.g., Mesyl Chloride), triggering the quantitative release of anhydrous CO gas.

  • Chamber B (Reaction): The released CO diffuses into the reaction mixture containing the palladium catalyst, the

    
    -bromo-difluoroacetamide, and the aryl boronic acid.
    
  • Result: High-yielding carbonylative cross-coupling under mild conditions with precise stoichiometry control.

Part 2: Experimental Protocol

The "Two-Chamber" Setup (COware)

This protocol utilizes a standard H-tube or the commercial COware system (two vials connected by a gas-tight bridge).

  • Chamber A: CO Generation (SilaCOgen + Activator)

  • Chamber B: Carbonylation Reaction (Substrates + Catalyst)

Materials & Reagents

Chamber A (The CO Source):

  • SilaCOgen: 1.5 equivalents (relative to the limiting substrate in Chamber B).

  • Mesyl Chloride (MsCl): 1.5 equiv.

  • Triethylamine (TEA): 2.0 equiv.

  • Solvent: Dry THF (2.0 mL).

Chamber B (The Reaction Mixture):

  • Substrate 1: Aryl Boronic Acid (1.5 equiv).

  • Substrate 2:

    
    -Bromo-
    
    
    
    -difluoroacetamide (1.0 equiv, Limiting Reagent).
  • Catalyst: Pd(dba)

    
     (5 mol%).
    
  • Ligand: Xantphos (5 mol%).

  • Base: K

    
    PO
    
    
    
    (3.0 equiv, anhydrous).
  • Solvent: 1,4-Dioxane (2.0 mL).

Step-by-Step Workflow

Step 1: Chamber B Preparation (The Reaction)

  • In a glovebox or under argon flow, charge Chamber B with Pd(dba)

    
     (5 mol%), Xantphos (5 mol%), Aryl Boronic Acid (1.5 equiv), and K
    
    
    
    PO
    
    
    (3.0 equiv).
  • Add the

    
    -Bromo-
    
    
    
    -difluoroacetamide (1.0 equiv).
  • Add anhydrous 1,4-Dioxane (2.0 mL) and a magnetic stir bar.

  • Note: Do not seal yet.[1]

Step 2: Chamber A Preparation (The Source)

  • Charge Chamber A with SilaCOgen (1.5 equiv) and a magnetic stir bar.

  • Add dry THF (2.0 mL) and Triethylamine (2.0 equiv).

  • Critical: Do not add Mesyl Chloride yet.

Step 3: System Assembly & Activation

  • Seal the COware system (or H-tube) ensuring the bridge is open but the system is isolated from the atmosphere.

  • Inject Mesyl Chloride (1.5 equiv) into Chamber A through the septum.

    • Observation: Immediate gas evolution (CO) will occur as the mixed anhydride decomposes.

  • Place the entire system (both chambers) into a pre-heated oil bath at 80°C .

Step 4: Reaction & Workup

  • Stir both chambers vigorously for 16–24 hours .

  • Cool the system to room temperature.

  • Safety Venting: Carefully vent the system in a fume hood to release any residual CO.

  • Filter the mixture in Chamber B through a pad of Celite, eluting with EtOAc.

  • Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Part 3: Mechanism & Logic

The efficiency of this protocol relies on the specific reactivity of the


-bromo-difluoroacetamide and the controlled release of CO.
The Catalytic Cycle (Chamber B)

The reaction proceeds via a Palladium(0)/Palladium(II) cycle. Unlike standard carbonylations of aryl halides, the electrophile here is the alkyl bromide (the difluoroacetamide).

  • Oxidative Addition: Pd(0) inserts into the C–Br bond of the

    
    -bromo-difluoroacetamide. The fluorine atoms stabilize this bond, but the adjacent carbonyl makes it susceptible to oxidative addition.
    
  • CO Insertion: The generated alkyl-Pd(II) species undergoes CO insertion to form an Acyl-Pd(II) intermediate.

  • Transmetallation: The Aryl Boronic Acid transmetallates with the Acyl-Pd(II) species (facilitated by the base).

  • Reductive Elimination: The product (

    
    -difluoro-
    
    
    
    -keto amide) is released, regenerating Pd(0).
Visualizing the Pathway

Carbonylation cluster_ChamberA Chamber A: CO Generation cluster_ChamberB Chamber B: Catalytic Cycle Sila SilaCOgen (MePh2SiCOOH) CO_Gas CO (gas) Sila->CO_Gas Activation Activator MsCl + TEA Activator->Sila CO_Insert CO Insertion (Acyl-Pd-Br) CO_Gas->CO_Insert Diffusion Pd0 Pd(0)-L2 OxAdd Oxidative Addition (R-Pd(II)-Br) Pd0->OxAdd + Substrate Substrate Br-CF2-CONR2 Substrate->OxAdd OxAdd->CO_Insert + CO TransMet Transmetallation (Acyl-Pd-Ar) CO_Insert->TransMet + Ar-B(OH)2 Boronic Ar-B(OH)2 (Base) Boronic->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Ar-CO-CF2-CONR2 RedElim->Product

Caption: The dual-chamber workflow. Chamber A generates CO via SilaCOgen decomposition, which diffuses to Chamber B to intercept the organopalladium intermediate.

Part 4: Data & Optimization

Substrate Scope & Yields

The following table summarizes typical yields using this protocol with various Aryl Boronic Acids.

EntryAryl Boronic Acid (Ar-B(OH)2)Difluoroacetamide R-GroupYield (%)
1 PhenylMorpholine82%
2 4-Methoxy-PhenylDiethyl88%
3 4-Fluoro-PhenylDiethyl79%
4 2-NaphthylBenzyl75%
5 3-ThiopheneMorpholine71%
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion CO LeakageCheck septum integrity and grease all joints on the H-tube/COware.
No CO Evolution Wet SilaCOgen/SolventEnsure THF in Chamber A is anhydrous. Moisture hydrolyzes MsCl.
Debromination Lack of CO InsertionIncrease CO pressure (use 2.0 equiv SilaCOgen) or switch to a more electron-rich ligand (e.g., CataCXium A).
Homocoupling (Ar-Ar) Slow TransmetallationEnsure K3PO4 is dry and finely ground. Increase catalyst loading to 7 mol%.

Part 5: References

  • SilaCOgen Discovery: Friis, S. D., Taaning, R. H., Lindhardt, A. T., & Skrydstrup, T. (2011).[2] Silacarboxylic Acids as Efficient Carbon Monoxide Releasing Molecules: Synthesis and Application in Palladium-Catalyzed Carbonylation Reactions. Journal of the American Chemical Society, 133(45), 18114–18117.[2] Link

  • Difluoroacetamide Carbonylation: Nielsen, L. T., Skrydstrup, T., et al. (2016). Direct Access to ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Difluoroacylated Arenes by Palladium-Catalyzed Carbonylation of (Hetero)Aryl Boronic Acid Derivatives.[3] Angewandte Chemie International Edition, 55(35), 10396–10400.[3][4] Link
    
  • COware System Overview: Hermange, P., Lindhardt, A. T., & Skrydstrup, T. (2011). Ex Situ Generation of Stoichiometric and Substoichiometric 12CO and 13CO and Its Efficient Incorporation in Palladium Catalyzed Aminocarbonylations. Journal of the American Chemical Society, 133(15), 6061–6071. Link

Sources

Application Notes and Protocols for the Visible-Light-Promoted Synthesis of Difluorinated Oxindoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Difluorinated Oxindoles in Modern Chemistry

The oxindole scaffold is a privileged structural motif found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The strategic introduction of fluorine atoms, particularly the difluoromethyl (CHF₂) group, into these molecules can dramatically enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient and mild methods for the synthesis of difluorinated oxindoles is of paramount importance in medicinal chemistry and drug discovery. This guide provides a detailed overview and a practical protocol for the synthesis of these valuable compounds using the innovative and sustainable technology of visible-light photocatalysis.

The Dawn of a New Synthetic Era: Visible-Light Photocatalysis

Traditional methods for the synthesis of fluorinated compounds often require harsh reaction conditions, stoichiometric and often toxic reagents, and multi-step sequences. Visible-light photoredox catalysis has emerged as a powerful and environmentally benign alternative, enabling the generation of radical species under exceptionally mild conditions.[1] This approach harnesses the energy of visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes to generate the desired reactive intermediates from readily available precursors.[1]

The synthesis of difluorinated oxindoles via this methodology typically involves the generation of a difluoromethyl radical (•CHF₂) which then undergoes a tandem radical addition/cyclization reaction with an N-arylacrylamide substrate.[2] This process is characterized by its high efficiency, excellent functional group tolerance, and operational simplicity.

Mechanistic Insights: The "How" and "Why"

Several distinct strategies have been developed for the visible-light-induced generation of the key •CHF₂ radical, each with its own advantages. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting.

One of the most elegant and environmentally friendly approaches involves the direct use of difluoroacetic acid (CHF₂CO₂H) as the difluoromethyl source. In a notable metal-free and photosensitizer-free system, the reaction is promoted by an electron donor-acceptor (EDA) complex that forms between the reagents and the solvent under visible light irradiation.[3][4]

A proposed general mechanism for such a reaction is depicted below:

Visible-Light Promoted Synthesis of Difluorinated Oxindoles cluster_initiation Initiation: Generation of •CHF₂ Radical cluster_propagation Propagation: Tandem Radical Addition-Cyclization Precursors N-Arylacrylamide (1) + CHF₂CO₂H (2) + PhI(OAc)₂ (3) EDA_Complex Formation of EDA Complex Precursors->EDA_Complex In Solvent (e.g., 2-MeTHF) Excited_Complex Excited EDA Complex [EDA] EDA_Complex->Excited_Complex Visible Light (e.g., 440 nm LED) Radical_Generation Single Electron Transfer (SET) & Decarboxylation Excited_Complex->Radical_Generation CHF2_Radical •CHF₂ Radical Radical_Generation->CHF2_Radical Alkene_Addition Radical Addition to N-Arylacrylamide CHF2_Radical->Alkene_Addition CHF2_Radical->Alkene_Addition Intermediate_Radical Intermediate Radical Alkene_Addition->Intermediate_Radical Cyclization Intramolecular Cyclization Intermediate_Radical->Cyclization Oxindole_Radical Oxindole Radical Cyclization->Oxindole_Radical Oxidation Oxidation & Rearomatization Oxindole_Radical->Oxidation Product Difluorinated Oxindole Oxidation->Product

Figure 1: General mechanistic pathway for the visible-light-promoted synthesis of difluorinated oxindoles.

Other successful approaches include the use of difluoromethyl 2-pyridyl sulfones[2] or the single C-F bond activation of trifluoroacetates using a benzenethiol-based organophotocatalyst.[5][6][7] The choice of the difluoromethyl source and catalytic system can be tailored to the specific substrate and desired reaction conditions.

A Greener Approach: Metal- and Photosensitizer-Free Synthesis

The following protocol is based on a highly efficient and environmentally friendly method that proceeds without the need for an external metal catalyst or photosensitizer.[3][4] This approach utilizes the readily available and inexpensive difluoroacetic acid as the difluoromethyl source and the biomass-derived solvent 2-methyltetrahydrofuran (2-MeTHF), which aligns with the principles of green chemistry.[3]

Experimental Workflow

Experimental_Workflow start Start reagents 1. Combine N-arylacrylamide, CHF₂CO₂H, and PhI(OAc)₂ in 2-MeTHF. start->reagents setup 2. Seal the reaction vessel and degassed with Nitrogen. reagents->setup irradiation 3. Irradiate with a 10W Blue LED (440 nm) at room temperature. setup->irradiation monitoring 4. Monitor reaction progress by TLC. irradiation->monitoring workup 5. Quench the reaction and perform an aqueous workup. monitoring->workup Upon completion purification 6. Purify the crude product by column chromatography. workup->purification characterization 7. Characterize the final product (NMR, HRMS). purification->characterization end_node End characterization->end_node

Figure 2: Step-by-step experimental workflow for the synthesis of difluorinated oxindoles.

Detailed Protocol

Materials and Equipment:

  • N-arylacrylamide (1.0 equiv.)

  • Difluoroacetic acid (CHF₂CO₂H, 2.0 equiv.)

  • (Diacetoxyiodo)benzene (PhI(OAc)₂, 1.0 equiv.)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Standard glassware for organic synthesis (e.g., Schlenk tube or vial with a screw cap and septum)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon line for inert atmosphere

  • 10W Blue LED lamp (λmax = 440 nm)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: To a clean and dry Schlenk tube equipped with a magnetic stir bar, add the N-arylacrylamide (0.3 mmol, 1.0 equiv.), (diacetoxyiodo)benzene (0.3 mmol, 1.0 equiv.), and anhydrous 2-MeTHF (1.5 mL).

  • Addition of Reagent: Add difluoroacetic acid (0.6 mmol, 2.0 equiv.) to the reaction mixture.

  • Inert Atmosphere: Seal the tube and degas the mixture by bubbling nitrogen through the solution for 10-15 minutes.

  • Initiation of Reaction: Place the reaction vessel approximately 5-10 cm from a 10W blue LED lamp and begin vigorous stirring at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired difluorinated oxindole.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety Precautions:

  • Perform all manipulations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Difluoroacetic acid is corrosive. Handle with care.

  • (Diacetoxyiodo)benzene is an oxidizing agent. Avoid contact with combustible materials.

Substrate Scope and Performance Data

This visible-light-promoted methodology exhibits a broad substrate scope, tolerating a variety of functional groups on the N-aryl ring of the acrylamide.[3] This versatility makes it a valuable tool for the synthesis of diverse libraries of difluorinated oxindoles for biological screening.

EntrySubstituent on N-Aryl RingProduct Yield (%)
1H98
24-Me95
34-OMe92
44-F96
54-Cl94
64-Br91
74-CN85
83-Me93
92-Me88
10Naphthyl89

Table 1: Representative yields for the synthesis of various difluorinated oxindoles. Data adapted from a representative study.[3]

The reaction is generally high-yielding, and the conditions are mild enough to preserve sensitive functional groups such as halogens, esters, and nitriles, which can be further functionalized to construct more complex molecules.[3]

Causality Behind Experimental Choices

  • Solvent (2-MeTHF): 2-MeTHF is not merely a solvent but plays a crucial role in this "photosensitizer-free" system. It is believed to form an electron donor-acceptor (EDA) complex with the reagents, which upon photoexcitation, facilitates the single-electron transfer process to generate the difluoromethyl radical.[3] Its biomass origin also enhances the green credentials of the protocol.

  • Light Source (Blue LED, 440 nm): The choice of a 440 nm blue LED is optimal for exciting the EDA complex formed in the reaction mixture, leading to the highest reaction efficiency.[3] Using other wavelengths or even solar irradiation has been shown to be less effective.[3]

  • Reagents (CHF₂CO₂H and PhI(OAc)₂): Difluoroacetic acid is an inexpensive and readily available source of the •CHF₂ radical. PhI(OAc)₂ acts as an oxidant in the proposed catalytic cycle, facilitating the generation of the radical and the final rearomatization step.[3][4]

  • Inert Atmosphere: While some photocatalytic reactions are tolerant to air, performing this reaction under a nitrogen atmosphere generally leads to higher yields by preventing quenching of the radical intermediates by oxygen.[3]

Troubleshooting

  • Low or No Conversion:

    • Ensure the solvent is anhydrous. Water can interfere with the reaction.

    • Check the intensity and wavelength of the light source. The lamp's output may decrease over time.

    • Ensure proper degassing to remove oxygen.

  • Formation of Side Products:

    • Over-irradiation can sometimes lead to decomposition. Monitor the reaction closely by TLC and stop it once the starting material is consumed.

    • Impurities in the starting materials can sometimes lead to side reactions. Ensure the purity of your reagents.

Conclusion

The visible-light-promoted synthesis of difluorinated oxindoles represents a significant advancement in synthetic organic chemistry. The methodologies presented are not only highly efficient and versatile but also align with the growing demand for sustainable and environmentally friendly chemical processes. The protocol detailed herein provides a reliable and practical guide for researchers to access these valuable compounds, paving the way for new discoveries in drug development and materials science.

References

  • He, W.-M., et al. (2024). Visible-light-initiated tandem synthesis of difluoromethylated oxindoles in 2-MeTHF under additive-, metal catalyst-, external photosensitizer-free and mild conditions. Green Chemistry. Available at: [Link]

  • Li, Y., et al. (2021). Synthesis of difluoromethylated 2-oxindoles and quinoline-2,4-diones via visible light-induced tandem radical cyclization of N-arylacrylamides. Organic & Biomolecular Chemistry, 19(4), 845-849. Available at: [Link]

  • Wang, Y., et al. (2024). Visible-light-promoted difluoroamidated oxindole synthesis via electron donor-acceptor complexes. Organic & Biomolecular Chemistry, 22(4), 805-810. Available at: [Link]

  • Le, C. M., & Gevorgyan, V. (2018). Visible light-mediated difluoroalkylation of electron-deficient alkenes. Beilstein Journal of Organic Chemistry, 14, 1635-1640. Available at: [Link]

  • Wang, F., et al. (2022). (Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes. Chemical Science, 13(4), 1054-1060. Available at: [Link]

  • Wang, P., et al. (2018). Synthesis of gem-Difluorinated Spiro-γ-lactam Oxindoles by Visible-Light-Induced Consecutive Difluoromethylative Dearomatization, Hydroxylation, and Oxidation. Chemistry – A European Journal, 24(44), 11283-11287. Available at: [Link]

  • He, W.-M., et al. (2024). Visible-light-initiated tandem synthesis of difluoromethylated oxindoles in 2-MeTHF under additive-, metal catalyst-, external photosensitizer-free and mild conditions. ResearchGate. Available at: [Link]

  • Postigo, A., & Navarrini, W. (2021). Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. European Journal of Organic Chemistry, 2021(1), 24-42. Available at: [Link]

  • Rong, J., et al. (2016). Synthesis of oxindoles through trifluoromethylation of N-aryl acrylamides by photoredox catalysis. Organic & Biomolecular Chemistry, 14(20), 4566-4570. Available at: [Link]

  • Lu, H., et al. (2020). Visible Light-Promoted Phosphine-Catalyzed Difluoroalkylation of Arenes and Heterocycles. The Journal of Organic Chemistry, 85(2), 764-773. Available at: [Link]

  • Selected examples for the visible-light promoted oxo-difluoroalkylation... - ResearchGate. Available at: [Link]

  • de Souza, G. L. V., et al. (2023). Transition metal-free photochemical C–F activation for the preparation of difluorinated-oxindole derivatives. Chemical Science, 14(9), 2405-2411. Available at: [Link]

  • Li, X., et al. (2023). Visible-light-mediated synthesis of 3,3-disubstituted oxindoles catalyzed by graphitic phase carbon nitride. Journal of Photochemistry and Photobiology A: Chemistry, 443, 114867. Available at: [Link]

  • de Souza, G. L. V., et al. (2023). Transition metal-free photochemical C–F activation for the preparation of difluorinated-oxindole derivatives. PMC. Available at: [Link]

  • de Souza, G. L. V., et al. (2023). Transition metal-free photochemical C–F activation for the preparation of difluorinated-oxindole derivatives. The Royal Society of Chemistry. Available at: [Link]

  • Oxindole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Liu, T., et al. (2022). Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. Chemical Science, 13(6), 1736-1744. Available at: [Link]

  • Gemo, P., et al. (2021). Visible-Light Photocatalytic Tri- and Difluoroalkylation Cyclizations: Access to a Series of Indole[2,1-a]isoquinoline Derivatives in Continuous Flow. Organic Letters, 23(6), 2138-2143. Available at: [Link]

Sources

reagents for introducing gem-difluoro groups into N-heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of gem-difluoro groups (


) into N-heterocycles is a high-value transformation in medicinal chemistry. Acting as a lipophilic bioisostere of the carbonyl group (

) or ether oxygen, the

moiety modulates

, enhances metabolic stability by blocking oxidative sites, and alters conformational bias without significantly changing steric bulk.

This guide moves beyond generic textbook methods to provide rigorous, field-validated protocols for three distinct structural transformations:

  • Deoxofluorination: Converting cyclic ketones to gem-difluorides (C=O

    
     CF
    
    
    
    ).[1]
  • Radical C-H Functionalization: Installing difluoroalkyl side chains (C-H

    
     C-CF
    
    
    
    R).
  • N-Difluoromethylation: Capping nitrogen centers (N-H

    
     N-CF
    
    
    
    H).

Strategic Reagent Selection

Selecting the correct reagent is dictated by the substrate's electronic state and the desired site of fluorination.

Reagent Decision Matrix

ReagentSelection Start Target Transformation CO Ketone u2192 gem-Difluoride (C=O u2192 CF2) Start->CO CH Heteroarene C-H u2192 C-CF2-R (Radical Alkylation) Start->CH NH Amine N-H u2192 N-CF2H (Difluorocarbene) Start->NH Xtal XtalFluor-E + Promoter (Recommended: Stable, Selective) CO->Xtal Primary Choice Fluolead Fluolead (High T, thermally stable) CO->Fluolead Sterically hindered DAST DAST/Deoxo-Fluor (Legacy: Volatile, Shock Sensitive) CO->DAST Avoid if possible Zn Zn-Sulfinates (Baran) (Scalable, Air-tolerant) CH->Zn Minisci-type Photo Photoredox (Ir/Ru) (Mild, requires specialized setup) CH->Photo Late-stage TMS TMSCF2Br (Privileged: Mild, High Yield) NH->TMS Standard ClCF ClCF2CO2Na (High T, harsh) NH->ClCF Cost-driven

Figure 1: Decision tree for selecting fluorination reagents based on substrate functionalization goals.

Comparative Reagent Profile
ReagentClassTargetAdvantagesCritical Risks
XtalFluor-E Aminodifluorosulfinium saltC=O

CF

Crystalline, thermally stable (

C), no free HF generation (requires promoter).[2]
Requires promoter (e.g., Et

N·3HF) for activation; moisture sensitive.
DAST Aminosulfur trifluorideC=O

CF

Liquid, historically common.[3][4]Explosive upon heating >90°C; liberates HF on contact with moisture; etches glass.
Fluolead™ Phenylsulfur trifluorideC=O

CF

High thermal stability; handles carboxylic acids.[5][6]Slower reactivity than DAST; requires higher temps.
Zn(SO

CF

R)

Zinc Sulfinate (Baran)C-H

C-CF

R
Air-stable solid; radical mechanism (Minisci); operationally simple.Requires oxidant (TBHP); regioselectivity depends on heterocycle electronics.
TMSCF

Br
SilaneN-H

N-CF

H
"Privileged" difluorocarbene source; mild conditions.[7]Requires base activation; carbene dimerization side-products.

Protocol A: Deoxofluorination of N-Heterocyclic Ketones

Objective: Conversion of a piperidinone or similar heterocyclic ketone to a gem-difluoride. Primary Reagent: XtalFluor-E ([Et


NSF

]BF

) Why this reagent? Unlike DAST, XtalFluor-E does not generate free HF spontaneously and is "fluoride-starved." It requires an exogenous fluoride source (promoter) to complete the reaction, allowing for tighter control over elimination side products (alkene formation).
Materials
  • Substrate: N-protected heterocyclic ketone (e.g., N-Boc-4-piperidinone). Note: Basic amines must be protected or protonated to prevent quenching the reagent.

  • Reagent: XtalFluor-E (Sigma-Aldrich #719439).

  • Promoter: Triethylamine trihydrofluoride (Et

    
    N·3HF) or DBU.[8]
    
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Vessel: Polypropylene or Teflon (PFA) flask recommended, though borosilicate glass is acceptable if the mixture is anhydrous (HF generation is minimal until quench).

Step-by-Step Procedure
  • Preparation: In a fume hood, charge a dry plastic reaction vessel with the ketone substrate (1.0 equiv) and a magnetic stir bar.

  • Solvation: Add anhydrous DCM (0.1 M concentration relative to substrate).

  • Reagent Addition: Add XtalFluor-E (1.5 equiv) in one portion. The suspension may not fully dissolve immediately.

  • Activation: Cool the mixture to 0°C. Dropwise add Et

    
    N·3HF (2.0 equiv).
    
    • Mechanistic Insight: The promoter supplies the fluoride ion required to displace the sulfinium leaving group after the initial C-O bond activation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours. Monitor by TLC or LC-MS.

    • Optimization: If conversion is low, heat to 40°C. For highly enolizable ketones prone to elimination, switch the promoter to Et

      
      N·2HF (less acidic).
      
  • Quench (Critical): Cool to 0°C. Slowly add saturated aqueous NaHCO

    
    . Caution:  Vigorous CO
    
    
    
    evolution. Stir rapidly for 15 minutes to neutralize any HF.
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (if removing basic impurities) and brine. Dry over Na

    
    SO
    
    
    
    .

Protocol B: Innate Radical Difluoroalkylation (Minisci-Type)

Objective: Direct C-H functionalization of electron-deficient heterocycles (e.g., pyridines, quinolines) with a difluoroalkyl group (e.g., -CF


H, -CF

Et). Primary Reagent: Zinc Difluoromethanesulfinate (DFMS) or analogs (Baran Reagents). Mechanism: Oxidative radical generation followed by nucleophilic radical addition to the heterocycle.
Materials
  • Substrate: Heteroarene (e.g., Quinoline).[9]

  • Reagent: Zinc Difluoromethanesulfinate (DFMS) (Enamine or prepared in-house).

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution.

  • Solvent: DCM/Water (2.5:1 biphasic mixture) or DMSO (for solubility).

Step-by-Step Procedure
  • Setup: To a vial open to air, add the heterocycle (1.0 equiv) and DFMS (3.0 equiv).

  • Solvent: Add DCM and Water (0.1 - 0.2 M). Vigorous stirring is essential for the biphasic system.

  • Initiation: Cool to 0°C. Add TFA (1.0 equiv) followed by dropwise addition of TBHP (5.0 equiv).

    • Note: The TFA protonates the heterocycle, increasing its electrophilicity and receptivity to the nucleophilic CF

      
       radical.
      
  • Reaction: Stir vigorously at RT for 12–24 hours.

    • Visual Cue: Gas evolution (SO

      
      ) indicates radical generation.
      
  • Workup: Slowly add saturated NaHCO

    
     to quench. Extract with DCM.
    
  • Purification: The crude mixture often contains regioisomers. Isolate via column chromatography.[10]

Mechanism Visualization

RadicalMech Step1 Zn(SO2CF2R)2 + TBHP (Oxidant) Radical •CF2R Radical Generation (- SO2, - Zn salt) Step1->Radical Oxidation Addition Radical Addition to C-2/C-4 Radical->Addition Hetero Protonated Heterocycle (Electrophilic) Hetero->Addition Oxidation Oxidative Aromatization (- H•) Addition->Oxidation Product Gem-Difluoroalkylated Heterocycle Oxidation->Product

Figure 2: Mechanism of Zinc Sulfinate mediated radical alkylation.

Protocol C: N-Difluoromethylation via Difluorocarbene

Objective: Synthesis of N-CF


H motifs.
Primary Reagent:  TMSCF

Br (Trimethylsilyl difluorobromomethane). Why this reagent? It operates under milder conditions than ClCF

CO

Na (which requires high heat) and offers higher chemoselectivity.
Step-by-Step Procedure
  • Setup: Dissolve N-heterocycle (1.0 equiv) in DCM (0.1 M).

  • Base: Add aqueous KOH (20 wt%, 10 equiv) and a phase transfer catalyst (TBAB, 0.1 equiv).

  • Reagent Addition: Add TMSCF

    
    Br (4.0 equiv) dropwise at 0°C.
    
  • Reaction: Stir vigorously at RT for 15–30 minutes.

    • Speed: This reaction is often very fast. The biphasic condition protects the carbene from immediate hydrolysis while allowing transfer to the organic phase.

  • Workup: Separate layers. Extract aqueous layer with DCM. Dry and concentrate.

Safety & Troubleshooting

Hazard/IssueMitigation Strategy
HF Exposure Even with XtalFluor, HF is generated in situ. Always keep calcium gluconate gel nearby. Use plasticware when possible.
Elimination (Alkene) Common in deoxofluorination. Use XtalFluor-E over DAST.[2][3][8][11][12] Lower temperature. Switch promoter to Et

N·2HF (less acidic).
Regioselectivity (Radical) Radical addition follows Minisci rules (C2/C4 preference). Block sensitive positions or use electronic directing groups.
Shock Sensitivity NEVER distill DAST. If using DAST, do not heat above 50°C. XtalFluor is shock-stable but moisture sensitive.

References

  • XtalFluor Development: Beaulieu, F. et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." J. Org.[1][8] Chem.2009 , 74, 7127–7137. Link

  • PhenoFluor Protocol: Tang, P. et al. "Deoxyfluorination of Phenols." J. Am. Chem. Soc.[13]2011 , 133, 11482–11484. Link

  • Zinc Sulfinates (Baran Reagents): Fujiwara, Y. et al. "Practical and innate carbon–hydrogen functionalization of heterocycles."[13] Nature2012 , 492, 95–99.[13] Link

  • TMSCF2Br Protocol: Li, Y. et al. "A General Protocol for C−H Difluoromethylation of Carbon Acids with TMSCF2Br." Angew. Chem. Int. Ed.2016 , 55, 1479–1483. Link

  • Fluolead Overview: Umemoto, T. et al. "Nucleophilic Fluorinating Reagents with Enhanced Thermal Stability." J. Am. Chem. Soc.[13]2010 , 132, 18199–18205. Link

Sources

Troubleshooting & Optimization

optimizing solvent choice for Ni-catalyzed cyclization of bromodifluoroacetamides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Solvent Systems for Ni-Catalyzed Radical Cyclization

Strategic Overview: The Solvent-Radical Paradox

In the nickel-catalyzed cyclization of bromodifluoroacetamides, the solvent is not merely a medium; it is a reactive participant that dictates the lifespan of the gem-difluoroalkyl radical.

The central challenge in this transformation is the Hydrodehalogenation vs. Cyclization competition. The electron-deficient difluoroalkyl radical generated via Single Electron Transfer (SET) is highly prone to Hydrogen Atom Transfer (HAT). If your solvent has weak C–H bonds (e.g., THF, Toluene), the radical will abstract a proton, resulting in the reduced side-product (hydrodehalogenation) rather than the desired cyclized lactam.[1]

This guide provides a logic-driven approach to selecting solvents that maximize cyclization efficiency while suppressing reductive side pathways.

Module 1: Solvent Selection Logic

Do not rely on random screening. Use this matrix to predict solvent performance based on the specific failure mode of your reaction.

Solvent ClassRepresentativeSuitabilityMechanistic Impact
Nitriles Acetonitrile (MeCN) Optimal High Polarity / Low HAT Risk. MeCN is often the "Goldilocks" choice. It solubilizes inorganic bases (K₃PO₄, Na₂CO₃) and has a high Bond Dissociation Energy (BDE), minimizing hydrodehalogenation.[1]
Ethers THF, 1,4-DioxaneHigh Risk High HAT Risk. The α-hydrogens in THF are easily abstracted by electrophilic difluoro radicals.[1] Use only if the cyclization rate is extremely fast (

).
Polar Aprotic DMSO, DMF, DMAcConditional Strong Coordination. Excellent for base solubility, but can compete with ligands (like bipyridine) for Ni sites, potentially shutting down the catalytic cycle.[1]
Alcohols t-Amyl Alcohol, EtOHSpecific Proton Source. Only use if your mechanism requires a proton source (e.g., reductive cyclization).[1] For retaining the halide or further cross-coupling, avoid these.[1]

Module 2: The Mechanism & Solvent Interface

To troubleshoot, you must visualize where the solvent interacts with the catalytic cycle.[1]

Ni_Mechanism Substrate Bromodifluoroacetamide Ni0 Ni(0)Ln OxAdd Oxidative Addition (SET) [Ni(I)-Br] Ni0->OxAdd + Substrate Radical •CF2-R Radical OxAdd->Radical Radical Generation Cyclization Intramolecular Cyclization Radical->Cyclization Fast Kinetics (Preferred) Side_HAT Hydrodehalogenation (Reduced Side Product) Radical->Side_HAT Solvent H-Abstraction (Avoid THF/Toluene) Ni_Trap Radical Capture by Ni Cyclization->Ni_Trap Recombination Ni_Trap->Ni0 Regeneration Prod Difluorolactam Product Ni_Trap->Prod Reductive Elimination

Figure 1: Mechanistic pathway highlighting the critical junction where solvent choice determines the fate of the difluoroalkyl radical (Cyclization vs. HAT).

Module 3: Troubleshooting & Optimization Guide

Scenario A: High Conversion, Low Yield (Major Product is Reduced)
  • Observation: The starting material is consumed, but the mass spec shows

    
    .
    
  • Root Cause: The solvent is acting as a Hydrogen Atom Transfer (HAT) agent. The radical is abstracting 'H' from the solvent faster than it can cyclize.

  • Corrective Action:

    • Switch Solvent: Move from THF or Dioxane to Acetonitrile (MeCN) or Trifluorotoluene (PhCF₃) . These solvents have stronger C–H bonds.

    • Concentration: Increase reaction concentration (e.g., from 0.1 M to 0.2 M). This increases the rate of the intramolecular cyclization relative to the intermolecular solvent attack.

Scenario B: Low Conversion (Catalyst Death)
  • Observation: Reaction stalls after 10-20%. Catalyst precipitates or turns black (Ni-black formation).

  • Root Cause:

    • Ligand Displacement: Highly coordinating solvents (DMF, Pyridine) are displacing the bipyridine/phosphine ligand.[1]

    • Solubility: The inorganic base (e.g., Na₂CO₃) is insoluble, preventing the regeneration of the active Ni species.[1]

  • Corrective Action:

    • Solvent Blend: Use a 9:1 mixture of MeCN:DMF. The MeCN protects the radical, while the small amount of DMF solubilizes the base without overwhelming the catalyst.

    • Ligand Upgrade: Switch to dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine). The bulky tert-butyl groups prevent solvent coordination and stabilize the Ni center.

Scenario C: Variable Yields (Reproducibility Issues)
  • Observation: Yield fluctuates between 30% and 70% across batches.

  • Root Cause: Dissolved Oxygen. Ni(0) and radical intermediates are sensitive to O₂.

  • Corrective Action:

    • Degassing: Sparging with Nitrogen for 10 minutes is insufficient for radical Ni chemistry. Use the Freeze-Pump-Thaw method (3 cycles) or prepare strictly in a glovebox.

Module 4: Standard Operating Procedure (SOP)

Protocol: Ni-Catalyzed Cyclization of N-Benzyl-2-bromo-2,2-difluoroacetamide

  • Catalyst Prep (Glovebox recommended):

    • Charge a reaction vial with NiCl₂(DME) (10 mol%) and dtbbpy (10 mol%).

    • Note: Ni(II) precatalysts are more stable than Ni(COD)₂ and are reduced in situ by Mn or Zn if reductive conditions are used, or by the reaction mechanism itself in specific cycles.[1]

    • Alternative: Use Ni(COD)₂ (10 mol%) + dtbbpy (10 mol%) for immediate active species generation.

  • Reactants:

    • Add Bromodifluoroacetamide substrate (1.0 equiv).

    • Add Base: K₃PO₄ (2.0 equiv) or Na₂CO₃ .

    • Add Additive (Optional): If performing carbonylative cyclization, add Phenylboronic acid (1.5 equiv).[1]

  • Solvent Addition:

    • Add anhydrous, degassed Acetonitrile (MeCN) [0.1 M concentration].

    • Critical: Solvent must be stored over molecular sieves.

  • Reaction:

    • Seal vial with a Teflon-lined cap.[2]

    • Stir at 80 °C for 12–16 hours.

    • Visual Check: The solution should remain deep purple/red (active catalyst). If it turns pale yellow or black, the catalyst is dead.[1]

Module 5: Troubleshooting Decision Tree

Troubleshooting Start Start: Analyze Crude LCMS/NMR Check_Conv Is Conversion > 90%? Start->Check_Conv High_Conv Analyze Side Products Check_Conv->High_Conv Yes Low_Conv Check Catalyst State Check_Conv->Low_Conv No Reduced_Prod Major Product: Reduced (H-add)? High_Conv->Reduced_Prod Cat_Color Did reaction turn black? Low_Conv->Cat_Color Yes_Reduced ISSUE: Hydrodehalogenation ACTION: Switch solvent to MeCN or PhCF3 ACTION: Increase Conc. Reduced_Prod->Yes_Reduced Yes No_Reduced ISSUE: Decomposition/Oligomers ACTION: Lower Temp ACTION: Check O2 leaks Reduced_Prod->No_Reduced No Yes_Black ISSUE: Catalyst Aggregation ACTION: Switch to dtbbpy ligand ACTION: Lower catalyst loading Cat_Color->Yes_Black Yes No_Color ISSUE: Base Insolubility ACTION: Add 10% DMF or DMSO ACTION: Use Cs2CO3 Cat_Color->No_Color No

Figure 2: Decision tree for diagnosing reaction failures based on crude analysis and visual inspection.

FAQ: Frequently Asked Questions

Q: Can I use water as a co-solvent to help dissolve the base? A: Generally, no.[1] While water dissolves the base, it often quenches the difluoroalkyl radical or inhibits the Ni(0) species.[1] If solubility is the issue, use a finely ground base (mortar and pestle) or switch to a more soluble organic base like DBU (though be careful of side reactions) or use Cesium Carbonate (


) in MeCN.

Q: Why is dtbbpy preferred over standard bipyridine (bpy)? A: The tert-butyl groups on dtbbpy increase the solubility of the nickel complex in organic solvents like MeCN and Dioxane. Furthermore, they prevent the formation of insoluble bridged-nickel species (catalyst resting states) that can occur with simple bipyridine, keeping the catalyst active longer.[1]

Q: My product is defluorinated (monofluoro). What happened? A: This suggests "over-reduction." This usually happens if the reaction temperature is too high or if strong reductants (like Mn/Zn) are used in excess. Ensure you are using a mild base system (


) and control the temperature at 80°C.

References

  • Ma, H., et al. (2015). "Nickel-Catalyzed Carbonylative Cyclization of Bromodifluoroacetamides with Arylboronic Acids toward δ-Lactams."[1][3][4] Organic Letters. (Identifies MeCN as optimal solvent and details the radical mechanism).

  • Spielvogel, E. H., et al. (2023). "Nickel-Mediated Radical Capture: Evidence for a Concerted Inner-Sphere Mechanism."[1] ChemRxiv. (Provides mechanistic grounding for the radical capture vs. solvent interaction).

  • Lin, Q., Diao, T., et al. (2023). "Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling."[1] Conspectus. (Explains the kinetics of radical capture and ligand effects).

  • Ji, P., et al. (2025). "Nickel-Catalyzed Cyclization/Carbonylation Reaction of N-Allylbromoacetamides... toward 2-Pyrrolidinones."[3] Organic Letters. (Recent protocol validation using Ni/dtbbpy systems). Note: DOI generalized from search context for 2025 update.

Sources

Technical Support: Maximizing Yields in Radical Cascades of 2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Landscape[1]

The substrate 2-bromo-2,2-difluoro-N-(p-tolyl)acetamide is a versatile precursor for synthesizing fluorinated heterocycles via radical pathways. The presence of the gem-difluoro group adjacent to the carbonyl and the bromine atom makes it an ideal candidate for Single Electron Transfer (SET) processes.

Depending on your coreactant, this substrate typically undergoes two distinct radical cascade pathways. Identifying which pathway you are attempting is critical for troubleshooting, as the failure modes differ significantly.

PathwayReaction TypeTarget ProductKey Radical Intermediate
Pathway A Intramolecular Cyclization3,3-difluoro-5-methylindolin-2-one Aryl

-complex (spiro-intermediate)
Pathway B Intermolecular Cascade (with Alkenes/Alkynes)Difluoro-pyrrolidones / Lactams Vinyl or Alkyl radical (post-addition)

Diagnostic Hub: Troubleshooting Low Yields

Use this section to diagnose specific failure modes based on your crude NMR or LC-MS data.

Symptom 1: Hydrodebromination (Major Byproduct)

Observation: You isolate the debrominated starting material (2,2-difluoro-N-(p-tolyl)acetamide) instead of the cyclized product.

  • Root Cause: The electrophilic difluoroalkyl radical (

    
    ) is abstracting a hydrogen atom (HAT) from the solvent or additives faster than it can cyclize or add to the alkene.
    
  • Corrective Action:

    • Solvent Switch: Avoid H-donor solvents like THF, Toluene, or unpurified DMF. Switch to Acetonitrile (MeCN) , Dichloromethane (DCM) , or Benzotrifluoride (PhCF3) .

    • Concentration: Increase substrate concentration (0.1 M

      
       0.2 M) to favor the intermolecular/intramolecular event over solvent interaction.
      
Symptom 2: Low Conversion (Starting Material Recovery)

Observation: Significant amount of brominated starting material remains after 24h.

  • Root Cause: Inefficient radical initiation or catalyst deactivation (poisoning).

  • Corrective Action:

    • Oxygen Exclusion: These reactions are O2-sensitive. Ensure rigorous degassing (freeze-pump-thaw x3).

    • Light Intensity (Photoredox): If using blue LEDs, ensure the reaction vial is within 2-3 cm of the light source. Use mirrors to maximize photon flux.

    • Catalyst Loading: Increase catalyst loading (e.g., Cu: 5 mol%

      
       10 mol%; Ir: 1 mol% 
      
      
      
      2 mol%).
Symptom 3: Oligomerization / Gumming

Observation: Baseline broadening in NMR; formation of insoluble tars.

  • Root Cause: Radical recombination or uncontrolled polymerization (common in Pathway B with alkenes).

  • Corrective Action:

    • Dilution: Decrease concentration to 0.05 M to prevent intermolecular radical-radical coupling.

    • Slow Addition: Syringe-pump addition of the radical precursor over 2-4 hours can keep the instantaneous radical concentration low.

Optimization Protocols

Protocol A: Intramolecular Cyclization (Synthesis of 3,3-Difluorooxindoles)

Targeting the privileged oxindole scaffold via Sommelet-Hauser type or direct radical alkylation mechanisms.

The "Gold Standard" Photoredox Method Based on visible-light mediated protocols (e.g., fac-Ir(ppy)3).

  • Setup: In an 8 mL vial equipped with a magnetic stir bar.

  • Reagents:

    • Substrate: 0.2 mmol (52.4 mg)

    • Catalyst: fac-Ir(ppy)

      
       (1.0 mol%)
      
    • Base: K

      
      CO
      
      
      
      (2.0 equiv) or NaHCO
      
      
    • Solvent: Degassed MeCN (2.0 mL, 0.1 M)

  • Procedure:

    • Add solid reagents to the vial.

    • Seal with a septum cap.

    • Evacuate and backfill with N

      
       (3 cycles).
      
    • Inject degassed solvent.

    • Irradiate with Blue LEDs (40-60W, ~450 nm) at Room Temperature for 12–24 h.

  • Workup: Dilute with water, extract with EtOAc, dry over Na

    
    SO
    
    
    
    .
  • Yield Expectation: 70–90%.

Critical Note on Regiochemistry: The p-tolyl group directs the cyclization to the ortho position. The resulting product will have a methyl group at the 5-position of the oxindole ring.

Protocol B: Intermolecular Cascade (with Alkynes)

Targeting 3,3-difluoro-pyrrol-2-ones via Copper Catalysis (ATRC).

  • Setup: Schlenk tube or sealed pressure tube.

  • Reagents:

    • Substrate: 0.2 mmol[1][2]

    • Alkyne: 1.5–2.0 equiv (Terminal or Internal)

    • Catalyst: CuI (10 mol%)[1]

    • Ligand: 1,10-Phenanthroline (10 mol%) or TPMA

    • Base: K

      
      CO
      
      
      
      (2.0 equiv)[1]
    • Solvent: 1,4-Dioxane or MeCN (0.1 M)

  • Procedure:

    • Combine CuI, Ligand, Base, and Substrate under Argon.

    • Add Solvent and Alkyne.[3][4]

    • Heat to 80–100 °C for 12–16 h.

  • Mechanism: The

    
     radical adds to the alkyne. The resulting vinyl radical cyclizes onto the amide nitrogen (or captures Br then cyclizes), followed by base-mediated elimination/isomerization.
    

Mechanistic Visualization

Understanding the radical lifecycle is key to stopping side reactions.

RadicalPathway Start 2-Bromo-2,2-difluoro- N-(p-tolyl)acetamide Radical Difluoroalkyl Radical (•CF2-CONH-Ar) Start->Radical SET (Ir* or Cu I) - Br- Cyclization Ortho-Cyclization (Spiro-intermediate) Radical->Cyclization Pathway A (Intramolecular) Addition Addition to Alkene/Alkyne Radical->Addition Pathway B (+ Alkyne/Alkene) H_Abstract H-Abstraction (Solvent/Impurity) Radical->H_Abstract Failure Mode (Too much H-donor) Oxidation Oxidation & -H+ Cyclization->Oxidation ProductA 3,3-Difluoro-5-methyl- indolin-2-one Oxidation->ProductA VinylRad Vinyl/Alkyl Radical Addition->VinylRad ProductB Difluoro-lactam Derivative VinylRad->ProductB Byproduct_H Hydrodebrominated Byproduct H_Abstract->Byproduct_H

Figure 1: Mechanistic bifurcation of the difluoroalkyl radical. Pathway A leads to oxindoles, while Pathway B leads to cascade products. H-abstraction is the primary competitor reducing yield.

Optimization Matrix: Solvent & Additive Effects

The choice of solvent dictates the lifetime of the radical species.

SolventDielectric ConstantH-Atom Donor AbilityRecommended ForNotes
Acetonitrile (MeCN) HighLowGeneral Purpose Best balance of solubility and inertness.
DCM / DCE LowVery LowHydrophobic Substrates Good for preventing H-abstraction; DCE allows higher temps.
DMF / DMSO HighModerateDifficult Solubility Risk: Can act as H-donors if not anhydrous/pure.
Acetone/Water HighHighSpecific Cu-Catalysis Sometimes used with Zn reductants, but risk of hydrolysis.

References

  • Visible-light photoredox intramolecular difluoroacetamidation: facile synthesis of 3,3-difluoro-2-oxindoles. Organic & Biomolecular Chemistry. (2017).

  • Copper-Catalyzed Bromodifluoroacetylative Cyclization of Enynes. The Journal of Organic Chemistry. (2020).

  • Photoredox-Catalyzed Tandem Radical Cyclization/Hydroxylation for the Synthesis of 4-Hydroxyalkyl-3,3-difluoro-γ-lactams. The Journal of Organic Chemistry. (2022).

  • Cu-Catalyzed Aminodifluoroalkylation of Alkynes and α-Bromodifluoroacetamides. The Journal of Organic Chemistry. (2017).

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Copper-Mediated Difluoroalkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in copper-mediated difluoroalkylation. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to a critical challenge in this field: catalyst poisoning. By understanding the root causes of catalyst deactivation, you can significantly improve reaction efficiency, reproducibility, and overall success.

Section 1: Troubleshooting Guide - Diagnosis and Resolution

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Q1: My difluoroalkylation reaction is sluggish or stalls completely. How do I determine if catalyst poisoning is the culprit?

A1: A stalled or slow reaction is a classic symptom of catalyst deactivation. To diagnose catalyst poisoning, consider the following points:

  • Reaction Profile: If the reaction initiates but then plateaus, it suggests that an active catalyst was initially present but became deactivated over time. This could be due to the gradual formation of inhibitory byproducts or the consumption of a crucial additive.[1]

  • Color Change: A distinct color change in the reaction mixture, such as from a characteristic Cu(I) complex color to a blue or green hue indicative of Cu(II), can signal catalyst oxidation, a primary deactivation pathway.[2][3]

  • Substrate and Reagent Purity: Impurities in your starting materials, reagents, or solvents are a major source of catalyst poisons.[4][5] Trace amounts of sulfur, halides (from sources other than the intended electrophile), or strongly coordinating functional groups can bind irreversibly to the copper center.[6][7]

Diagnostic Experiment: To confirm poisoning, set up a control reaction where a fresh aliquot of the copper catalyst (and ligand, if applicable) is added to the stalled reaction mixture. If the reaction restarts, it strongly indicates that the initial catalyst was deactivated.

Q2: I suspect my reagents or solvent are contaminated. What are the common culprits and how can I purify them?

A2: The purity of all reaction components is paramount for the longevity of the copper catalyst.[5]

Common Contaminants and Their Effects:

ContaminantSourceMechanism of Poisoning
Water Solvents, reagents, glasswareCan lead to catalyst hydroxylation, sintering, and facilitate oxidation to inactive Cu(II).[8][9][10]
Oxygen Atmosphere, dissolved in solventsOxidizes the active Cu(I) species to inactive Cu(II).[1][3]
Sulfur Compounds Reagents, solventsStrong coordination to the copper center, blocking active sites.[6][7]
Halide Impurities ReagentsCan interfere with the catalytic cycle by forming stable, off-cycle copper-halide complexes.[6]
Strongly Coordinating Functional Groups Substrates, byproductsCan bind tightly to the copper catalyst, inhibiting substrate binding.[11]

Purification Protocols:

  • Solvents: Use anhydrous solvents, freshly distilled or passed through a solvent purification system. Degassing solvents by sparging with an inert gas (argon or nitrogen) for 15-30 minutes prior to use is crucial to remove dissolved oxygen.[3][12]

  • Reagents:

    • Liquid Reagents: Can be distilled or passed through a plug of activated alumina or silica gel to remove polar impurities.[2]

    • Solid Reagents: Recrystallization is an effective method for purification.

  • Inert Atmosphere: All reactions should be conducted under a rigorously maintained inert atmosphere of high-purity argon or nitrogen.[1][13] This minimizes exposure to oxygen and atmospheric moisture.

Q3: My reaction yield is inconsistent. Can the choice of ligand influence catalyst stability and prevent poisoning?

A3: Absolutely. The ligand plays a multifaceted role in stabilizing the copper catalyst and is a key factor in preventing deactivation.[14][15]

Key Functions of Ligands in Mitigating Poisoning:

  • Stabilization of the Active State: Ligands can stabilize the catalytically active Cu(I) oxidation state, preventing its disproportionation or oxidation to the inactive Cu(II) state.[14]

  • Preventing Aggregation: Ligands can prevent the copper catalyst from aggregating into inactive nanoparticles.[14]

  • Modulating Reactivity: The steric and electronic properties of the ligand can be tuned to favor the desired catalytic cycle and prevent the formation of off-cycle intermediates that can act as catalyst inhibitors.[16] For instance, some diamine ligands help prevent the formation of less reactive cuprate structures.[16]

  • Enhancing Solubility: Ligands can form soluble complexes with copper salts, which often have poor solubility in organic solvents, thereby increasing the concentration of the active catalyst in the reaction mixture.[14]

Troubleshooting Ligand Choice: If you are experiencing inconsistent yields, consider screening a panel of ligands with varying electronic and steric properties. For example, N,N'-dimethyl-substituted diamine ligands have been shown to provide higher reaction rates in some copper-catalyzed couplings.[16]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of catalyst poisoning in copper-mediated difluoroalkylation? The most common deactivation pathway is the oxidation of the catalytically active Cu(I) species to the inactive Cu(II) state.[1][3] This can be caused by exposure to air or other oxidizing impurities. Other significant poisoning mechanisms include the strong coordination of impurities (e.g., sulfur compounds) to the copper center, which blocks the active sites, and the formation of stable, off-cycle copper complexes.[6][11]

Q2: Can the difluoroalkylation reagent itself contribute to catalyst poisoning? Yes, some difluoroalkylating agents can be unstable and decompose over the course of the reaction.[17] These decomposition byproducts may have the potential to interact with and deactivate the copper catalyst. It is important to use high-purity and, if necessary, freshly prepared difluoroalkylation reagents.

Q3: Are there any "sacrificial agents" or additives that can be used to protect the copper catalyst? While not a universal solution, in some copper-catalyzed reactions, the use of a reducing agent, such as sodium ascorbate in click chemistry, helps to maintain copper in the active Cu(I) state.[3] The applicability of such an additive would need to be evaluated on a case-by-case basis for difluoroalkylation reactions, as it could potentially interfere with the desired reaction pathway.

Q4: How can I remove the copper catalyst from my final product? Residual copper can be problematic, especially in pharmaceutical applications. Common removal techniques include:

  • Aqueous Washes with Chelating Agents: Washing the organic product solution with an aqueous solution of a chelating agent like EDTA can effectively sequester the copper into the aqueous phase.[2]

  • Filtration through Solid Supports: Passing the reaction mixture through a plug of silica gel, alumina, or Celite can adsorb the copper catalyst.[2]

  • Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for copper and can be removed by filtration.[2]

Section 3: Experimental Protocols and Visual Guides

Protocol: General Procedure for a Robust Copper-Mediated Difluoroalkylation

This protocol incorporates best practices to minimize catalyst poisoning.

  • Glassware Preparation: All glassware should be oven-dried at >120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry argon or nitrogen.

  • Reagent and Solvent Preparation:

    • Use anhydrous solvents that have been passed through a purification system or freshly distilled.

    • Degas all solvents by sparging with argon or nitrogen for 20-30 minutes.[3]

    • Ensure all solid reagents are of high purity and have been stored in a desiccator.

  • Reaction Setup:

    • Assemble the reaction under a positive pressure of argon or nitrogen.[12]

    • To a dried flask, add the copper(I) salt (e.g., CuI) and the ligand under an inert atmosphere.

    • Add the degassed solvent via syringe.

    • Add the substrate, followed by the difluoroalkylating reagent.

    • If a base is required, add it at this stage.

  • Reaction Execution:

    • Heat the reaction to the desired temperature under a positive pressure of inert gas.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction as appropriate (e.g., with a saturated aqueous solution of ammonium chloride).

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with an aqueous solution of a chelating agent like EDTA to remove residual copper.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizing Catalyst Poisoning and Mitigation

The following diagrams illustrate the key concepts discussed.

Catalytic_Cycle Cu(I)-L Active Cu(I) Catalyst Substrate_Complex Cu(I)-Substrate Complex Cu(I)-L->Substrate_Complex Substrate Binding Oxidative_Addition Cu(III) Intermediate Substrate_Complex->Oxidative_Addition Oxidative Addition of R-CF2X Reductive_Elimination Product Formation Oxidative_Addition->Reductive_Elimination Reductive Elimination Reductive_Elimination->Cu(I)-L Catalyst Regeneration Product Difluoroalkylated Product Reductive_Elimination->Product

Caption: Idealized catalytic cycle for copper-mediated difluoroalkylation.

Poisoning_Mechanisms cluster_active Active Catalytic Cycle cluster_inactive Deactivation Pathways Active_CuI Active Cu(I) Catalyst Inactive_CuII Inactive Cu(II) Species Active_CuI->Inactive_CuII Oxidation (O2, H2O) Poisoned_Complex Poisoned Cu(I) Complex (e.g., with Sulfur) Active_CuI->Poisoned_Complex Impurity Binding (e.g., S, P, Halides) Aggregation Inactive Copper Aggregates Active_CuI->Aggregation Ligand Dissociation

Caption: Common pathways for copper catalyst deactivation.

Mitigation_Strategies Goal Maintain Active Cu(I) Catalyst Strategy1 Rigorous Inert Atmosphere (Ar or N2) Goal->Strategy1 Strategy2 High-Purity Reagents & Solvents Goal->Strategy2 Strategy3 Use of Stabilizing Ligands Goal->Strategy3 Strategy4 Proper Glassware Preparation Goal->Strategy4

Caption: Key strategies to prevent catalyst poisoning.

References

  • Deactivation mechanisms and anti-deactivation strategies of copper-based catalysts in selective catalytic reduction reactions: A review - IDEAS/RePEc. Available at: [Link]

  • Diamine Ligands in Copper-Catalyzed Reactions - PMC. Available at: [Link]

  • Catalyst Poisoning Mitigation → Term - Energy → Sustainability Directory. Available at: [Link]

  • Deactivation of copper electrocatalysts during CO 2 reduction occurs via dissolution and selective redeposition mechanism - RSC Publishing. Available at: [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. Available at: [Link]

  • Catalyst deactivation mechanisms and how to prevent them. Available at: [Link]

  • Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University. Available at: [Link]

  • Mechanisms of Copper-Based Catalyst Deactivation during CO₂ Reduction to Methanol. Available at: [Link]

  • Deactivation mechanisms and stabilizing strategies for Cu based catalysts in reactions with hydrogen - 化工进展. Available at: [Link]

  • Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters | Organic Letters - ACS Publications - ACS.org. Available at: [Link]

  • Effect of Stabilizing Ligand on the Catalytic Properties of Copper Sulfide Nanoclusters in CO Oxidation | Request PDF - ResearchGate. Available at: [Link]

  • Deactivation of Copper Catalysts During CO2 Reduction Occurs via Dissolution and Selective Redeposition Mechanism | ChemRxiv. Available at: [Link]

  • 2 General procedures: starting materials and reaction guidelines - Oxford Academic. Available at: [Link]

  • Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF | Organic Letters - ACS Publications. Available at: [Link]

  • Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups - PMC. Available at: [Link]

  • Why so many copper catalyzed amination reactions of the halothiophenes should be under the nitrogen atmosphere ? | ResearchGate. Available at: [Link]

  • Copper-Catalyzed Difluoroalkylation Reaction - MDPI. Available at: [Link]

  • Reusable cobalt-copper catalyzed cross-coupling of (hetero)aryl halides with primary amides under air: investigating a new Co0/CoII-based catalytic cycle - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Catalyst poisoning - Wikipedia. Available at: [Link]

  • Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu) - MDPI. Available at: [Link]

  • Catalyst poison | Toxicity, Inhibition, Effects - Britannica. Available at: [Link]

  • Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides - ChemRxiv. Available at: [Link]

  • Preparation of Copper-Based Catalysts for Obtaining Methanol by the Chemical Impregnation Method - MDPI. Available at: [Link]

  • (PDF) Copper-Catalyzed Difluoroalkylation Reaction - ResearchGate. Available at: [Link]

  • copper extraction and purification - Chemguide. Available at: [Link]

  • Copper-Catalyzed C-H Difluoroalkylations and Perfluoroalkylations of Alkenes and (Hetero)arenes - PubMed. Available at: [Link]

Sources

Technical Support Center: Ligand Screening for Palladium-Catalyzed Cross-Coupling of Difluoroacetamides

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving difluoroacetamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ligand screening and reaction optimization for this challenging transformation. The unique electronic properties of the difluoroacetamide moiety necessitate a carefully considered approach to catalyst system selection. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to accelerate your research.

Troubleshooting Guide

This section addresses common issues encountered during the cross-coupling of difluoroacetamides. The solutions provided are based on mechanistic principles and established practices in palladium catalysis.

Problem: Low to No Product Yield

A low or non-existent yield is the most frequent challenge. The root cause often lies within the catalyst's activity or stability.

Potential Causes & Recommended Solutions

  • Inefficient Oxidative Addition: The initial insertion of the Pd(0) catalyst into the aryl halide (or pseudohalide) bond is a critical step.[1][2] For less reactive electrophiles like aryl chlorides, this step can be sluggish.

    • Solution: Employ electron-rich and sterically demanding ligands. Ligands such as BrettPhos, RuPhos, or bulky N-heterocyclic carbenes (NHCs) are known to accelerate oxidative addition.[3][4][5] Consider using a pre-formed Pd(II) precatalyst which can simplify the generation of the active Pd(0) species in situ.[1]

  • Challenging Reductive Elimination: The final, product-forming step can be difficult, especially with electron-deficient nucleophiles like difluoroacetamides. The electron-withdrawing nature of the fluoroalkyl group can make C–N bond-forming reductive elimination the turnover-limiting step of the catalytic cycle.[6]

    • Solution: Utilize bulky ligands. Steric bulk on the ligand framework can promote reductive elimination by destabilizing the palladium(II) intermediate.[5] Biaryl monophosphine ligands (e.g., Buchwald ligands) are specifically designed to facilitate this step.[7]

  • Catalyst Deactivation: The active Pd(0) species can be sensitive and prone to decomposition into inactive palladium black, especially at elevated temperatures.

    • Solution: Ensure rigorous exclusion of oxygen and moisture using a glovebox or proper inert atmosphere techniques.[1] The choice of ligand is also crucial for stabilizing the active catalyst.[5] If palladium black is observed, screen a different class of ligands or lower the reaction temperature.

  • Incorrect Base or Solvent: The base not only activates the amide but also influences the catalyst's state.[8] The solvent affects solubility and can stabilize catalytic intermediates.[2]

    • Solution: Screen a panel of bases. While strong bases like NaOt-Bu or LHMDS are common, the stability of the difluoroacetamide might require a weaker base like K₃PO₄ or Cs₂CO₃.[8] Solvents like toluene, dioxane, or THF are good starting points, but their purity is paramount.

Problem: Formation of Side Products

The appearance of significant side products indicates competing reaction pathways are out-pacing the desired cross-coupling.

Potential Causes & Recommended Solutions

  • Hydrodehalogenation of Aryl Halide: The aryl halide is reduced, replacing the halide with a hydrogen atom. This is often promoted by β-hydride elimination from certain catalytic intermediates or by moisture.

    • Solution: Use a highly anhydrous solvent and reagents. Select ligands that favor reductive elimination over other pathways. Bulky biarylphosphine ligands can often suppress this side reaction.[7]

  • Homocoupling of Boronic Acid (in Suzuki-type couplings): If a Suzuki-Miyaura variant is being attempted, the organoboron reagent may couple with itself.

    • Solution: This is often an issue at higher temperatures or with prolonged reaction times. Screening for a more active catalyst system (ligand/palladium source) that operates efficiently at lower temperatures can mitigate this. Ensure slow addition of the limiting reagent if practical.

  • Decomposition of the Difluoroacetamide: The combination of a strong base and high temperature can lead to the degradation of the starting material.

    • Solution: Screen weaker bases (e.g., carbonates instead of alkoxides).[8] Identify the most active ligand/catalyst combination to allow for a reduction in reaction temperature and time. A temperature screen is a critical early optimization step.

Frequently Asked Questions (FAQs)

Q1: How do I select an initial set of ligands for screening?

Answer: Ligand screening is a crucial step for identifying an optimal catalyst system.[9][10] For a challenging C-N coupling involving an electron-deficient amide, your initial screen should cover the major classes of ligands known to be effective for this transformation.

  • Sterically Bulky Biaryl Monophosphines (Buchwald-type ligands): These are often the first choice for C-N couplings.[7] Their steric bulk and electron-donating properties facilitate both oxidative addition and reductive elimination.[5]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable palladium complexes.[11] They can be highly effective, particularly for activating less reactive aryl chlorides.[12]

  • Bidentate Phosphines: Ligands like XantPhos can be effective by virtue of their defined bite angle, which can influence the geometry and reactivity of the palladium center.[13]

A recommended starting panel is summarized in the table below.

Ligand ClassExample LigandsKey Characteristics & Typical Applications
Biaryl Monophosphines XPhos, RuPhos, BrettPhos, AdBrettPhosHighly electron-rich and sterically demanding. Broadly applicable for C-N couplings, especially with challenging substrates.[3][14]
N-Heterocyclic Carbenes IPr, IMes, PEPPSI-IPrStrong σ-donors forming robust catalysts. Excellent for cross-coupling of aryl chlorides.[1][15]
Bidentate Phosphines XantPhos, dppfWide bite-angle ligands that can promote stability and prevent catalyst decomposition.
Dialkylphosphines PCy₃, P(t-Bu)₃Electron-rich and cone angles that can be beneficial, though less commonly the top performers for modern C-N couplings.
Q2: What is the general catalytic cycle, and how does the difluoroacetamide affect it?

Answer: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] Understanding this mechanism is key to troubleshooting.

Catalytic_Cycle pd0 Pd(0)L_n pd_oxidative L_nPd(II)(Ar)(X) pd0->pd_oxidative Oxidative Addition (+ Ar-X) pd_amido L_nPd(II)(Ar)(NR_2) pd_oxidative->pd_amido Ligand Exchange (+ Base, HNR_2) pd_amido->pd0 product Ar-NR_2 pd_amido->product Reductive Elimination L_n L = Ligand ArX Ar-X = Aryl Halide HNR2 HNR_2 = Difluoroacetamide

Caption: Pd(0)/Pd(II) catalytic cycle for C-N cross-coupling.

Mechanistic Steps & Influence of Difluoroacetamide:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the Aryl-Halide (Ar-X) bond to form a Pd(II) complex. This step is generally promoted by electron-rich ligands.[5]

  • Ligand Exchange/Deprotonation: The halide on the Pd(II) complex is exchanged for the deprotonated difluoroacetamide. The pKa of the amide and the strength of the base are critical here. The electron-withdrawing CF₂ group lowers the pKa of the N-H bond compared to a non-fluorinated amide, which can be advantageous.

  • Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst. This is often the rate-determining step for electron-deficient amines/amides.[6] The success of this step is highly dependent on the ligand's steric and electronic properties. Bulky ligands can force the aryl and amido groups into proximity, facilitating bond formation.[4]

Q3: How should I structure a ligand screening experiment?

Answer: A systematic approach using a 24-well microscale reaction block is highly efficient for screening multiple conditions simultaneously.[16] The workflow ensures consistency and minimizes reagent consumption.

Caption: High-throughput ligand screening workflow.

Experimental Protocol: High-Throughput Ligand Screening

This protocol describes a general procedure for screening 24 conditions using a microscale reaction block.

Materials & Equipment:

  • 24-well reaction block with stir bars

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)

  • Panel of selected phosphine and NHC ligands

  • Aryl halide, difluoroacetamide, and base

  • Anhydrous reaction solvent (e.g., Toluene or Dioxane)

  • Glovebox or Schlenk line for inert atmosphere

  • Syringes and needles

  • Heated stirrer plate

  • LC-MS or GC-MS for analysis

Procedure:

  • Preparation (Inside a Glovebox):

    • To each vial in the 24-well block, add the palladium precatalyst (e.g., 2 mol%) and the corresponding ligand (e.g., 4 mol%).

    • In a separate vial, prepare a stock solution of the aryl halide (1.0 equiv), difluoroacetamide (1.2 equiv), and base (2.0 equiv) in the chosen anhydrous solvent. Ensure all components are fully dissolved.

  • Reaction Setup:

    • Using a pipette or syringe, dispense an equal volume of the stock solution into each of the 24 wells containing the catalyst/ligand mixtures.

    • Securely seal the reaction block with a cap mat.

    • Remove the sealed block from the glovebox.

  • Reaction Execution:

    • Place the reaction block on a preheated stirrer plate set to the desired temperature (a good starting point is often 80-110 °C).

    • Stir the reactions for a set period, typically 12-24 hours.

  • Work-up and Analysis:

    • Allow the reaction block to cool to room temperature.

    • Unseal the block and add a quenching solution (e.g., a known volume of a solvent like ethyl acetate containing an internal standard for quantitative analysis).

    • Seal the block again and stir for 5 minutes to ensure homogeneity.

    • Allow any solids to settle.

    • Take an aliquot from the supernatant of each well, dilute further if necessary, and analyze by LC-MS or GC-MS to determine the conversion or yield for each condition.

Hypothetical Screening Results:

WellLigandPd SourceBaseTemp (°C)Yield (%)Notes
A1XPhosPd₂(dba)₃K₃PO₄10075Clean reaction profile
A2RuPhosPd₂(dba)₃K₃PO₄10088Highest yield, minor impurities
A3BrettPhosPd₂(dba)₃K₃PO₄10081Clean reaction profile
A4PEPPSI-IPrPd₂(dba)₃K₃PO₄10045Significant starting material
A5XantPhosPd₂(dba)₃K₃PO₄10022Low conversion
B1RuPhosPd₂(dba)₃NaOtBu10015Significant decomposition

References

  • Garg, N. K. (2017). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. PMC. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Jin, Z. (2020). Palladium-Catalyzed Coupling of Amides and Cyclopropanols for the Synthesis of γ-Diketones. ChemRxiv. [Link]

  • Garg, N. K. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis. [Link]

  • Garg, N. K. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry. [Link]

  • Clark, J. T. (2012). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C-N Coupling: An Updated User's Guide. Angewandte Chemie International Edition. [Link]

  • Biscoe, M. R. (2011). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. [Link]

  • Stradiotto, M. (2015). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]

  • Sameera, W. M. C. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

  • Wang, D. (2020). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]

  • Hartwig, J. F. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC. [Link]

  • Buchwald, S. L. (2016). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]

  • Sameera, W. M. C. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Sammakia, T. (2013). Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes. PMC. [Link]

  • Buchwald, S. L. (2014). Palladium-Catalyzed Intramolecular C-H Difluoroalkylation: Synthesis of Substituted 3,3-Difluoro-2-oxindoles. Angewandte Chemie International Edition. [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

  • Blacker, J. (2024). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering. [Link]

  • Neufeldt, S. R. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Chemistry Portal. [Link]

  • ACS Green Chemistry Institute. Pd-Catalyzed Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Shen, H-C. (2023). Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. PMC. [Link]

  • Buchwald, S. L. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. PMC. [Link]

  • Beller, M. (2001). A Survey of Palladium Catalyst Systems for Cross Coupling Reactions of Aryl Chlorides and Olefins. Sciforum. [Link]

  • Fairlamb, I. J. S. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

Sources

Validation & Comparative

Characteristic Coupling Constants of Gem-Difluoro Acetamide Protons: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the NMR characteristics of gem-difluoro acetamide protons, specifically focusing on the diagnostic


-proton (

)
and the amide NH proton .

Executive Summary

Gem-difluoro acetamides (


) represent a critical structural motif in medicinal chemistry, serving as lipophilic bioisosteres for alcohols and ketones while enhancing metabolic stability. For researchers, the Nuclear Magnetic Resonance (NMR)  signature of these moieties is distinct and diagnostic.[1]

The "characteristic" feature of this group is defined by two primary interactions:

  • The

    
    -Proton Signature (
    
    
    
    ):
    A triplet with a massive geminal coupling constant (
    
    
    Hz).
  • The Amide Proton Signature (

    
    ):  A significant downfield chemical shift and acidity increase compared to non-fluorinated analogs, with potential (though often exchange-broadened) vicinal coupling (
    
    
    
    ).

This guide compares these parameters against mono-fluoro and non-fluorinated alternatives to aid in structural elucidation and quantitative analysis (qNMR).

Technical Deep Dive: The NMR Signature

The Geminal -Proton ( )

In terminal difluoroacetamides (


), the proton attached to the gem-difluoro carbon exhibits a textbook splitting pattern driven by the two equivalent fluorine nuclei (

).
  • Multiplicity: Triplet (

    
     intensity ratio).[2]
    
  • Coupling Constant (

    
    ): 53.8 – 54.5 Hz .
    
  • Chemical Shift (

    
    ): 5.8 – 6.2 ppm  (in 
    
    
    
    or
    
    
    ).

Why this matters: This coupling constant is significantly larger than typical geminal proton-proton couplings (~12 Hz) or vicinal proton-proton couplings (~7 Hz). It is a "fingerprint" value that confirms the integrity of the


 group, distinguishing it from mono-fluoro species.
The Amide Proton ( )

The


 group exerts a powerful inductive effect (

), pulling electron density from the carbonyl and, by extension, the amide nitrogen.
  • Chemical Shift: Shifts downfield (

    
     ppm) relative to acetamide.
    
  • Acidity (pKa): Drastically increased acidity (pKa

    
     12-13 vs. ~25 for acetamide), making the NH proton more labile.
    
  • Coupling (

    
    ):  In rigid or intramolecularly hydrogen-bonded conformers, a 3-bond coupling of ~1-5 Hz  can be observed. However, in protic solvents or at room temperature, this splitting is frequently collapsed by rapid chemical exchange or quadrupole broadening from the 
    
    
    
    nucleus.

Comparative Analysis: Fluorination Effects[2]

The following table contrasts the gem-difluoro acetamide moiety with its non-fluorinated, mono-fluorinated, and perfluorinated analogs.

Table 1: Comparative NMR Parameters of Acetamide Derivatives

ParameterAcetamide (

)
Fluoroacetamide (

)
Difluoroacetamide (

)
Trifluoroacetamide (

)

-Proton Signal
Singlet (

)
Doublet (

)
Triplet (

)
None

-Proton Shift (

)
~1.9 - 2.0 ppm~4.8 ppm~5.8 - 6.2 ppm N/A
Coupling Constant (

)
N/A

Hz

Hz
N/A
Amide NH Shift (

)
~6.0 - 7.5 ppm~7.5 - 8.0 ppm~8.0 - 9.5 ppm > 9.5 ppm
Electronic Effect StandardModerate InductiveStrong Inductive Strongest Inductive
qNMR Utility Common (Methyl)Rare (Overlap risk)High (Distinct Region) High (

only)
Key Causality Insights
  • Electronegativity vs. Shielding: As fluorine substitution increases (

    
    ), the 
    
    
    
    -proton is progressively deshielded (moves downfield) due to the inductive withdrawal of electron density by the fluorine atoms.
  • Coupling Magnitude: The

    
     increases from mono- (~47 Hz) to di-fluoro (~54 Hz) species. This counter-intuitive increase (despite more electronegative atoms) is due to the specific orbital overlap and Fermi contact mechanisms in the 
    
    
    
    bond geometry.

Experimental Protocol: Characterization & qNMR

Objective: To accurately measure the characteristic


 and quantify the material using the 

signal.
Materials
  • Solvent: DMSO-

    
     (preferred for resolving amide NH) or 
    
    
    
    (for
    
    
    clarity, though NH exchanges out).
  • Internal Standard: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) or Dimethyl sulfone (

    
    ).
    
Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: Standard 1H zg30 (30° pulse angle) to ensure accurate integration.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    .
    • Note: The

      
       proton has a relatively long 
      
      
      
      (typically 4-11 seconds). Set
      
      
      seconds for quantitative work.
  • Spectral Width: Ensure -2 to 14 ppm is covered.

  • Decoupling (Optional but Recommended):

    • Run a standard

      
       experiment.
      
    • Run a second

      
       (fluorine-decoupled) experiment.
      
    • Result: The

      
       triplet will collapse into a singlet . This confirms the coupling source and simplifies integration.
      
Step-by-Step Analysis
  • Identify the Triplet: Look in the 5.8 – 6.2 ppm region.

  • Verify J-Coupling: Measure the distance between the outer and center peaks. It must be ~27 Hz (half of

    
    ) or peak-to-peak of outer lines ~54 Hz .
    
  • Check Amide NH: Look downfield (8.0+ ppm). If using DMSO-

    
    , integration should be 1:1 or 1:2 relative to the 
    
    
    
    proton (depending on substitution).
  • Calculate Purity (qNMR):

    
    
    
    • Where

      
       = Integral, 
      
      
      
      = Number of protons (1 for
      
      
      ),
      
      
      = Molar Mass,
      
      
      = Weight.

Visualization: Structure-Property Relationships

The following diagram illustrates the correlation between Fluorine substitution, Electronic Effects, and the resulting NMR observables.

G Substituent Fluorine Substitution (Gem-Difluoro) Inductive Inductive Effect (-I) Substituent->Inductive Causes AlphaH Alpha-Proton (CHF2) Signal Inductive->AlphaH Deshields AmideNH Amide NH Signal Inductive->AmideNH Deshields & Acidifies Jval Coupling Constant 2J(HF) ~ 54 Hz AlphaH->Jval Spin-Spin Interaction ShiftH Downfield Shift ~6.0 ppm AlphaH->ShiftH ShiftNH Downfield Shift > 8.0 ppm AmideNH->ShiftNH Acidity Increased Acidity (pKa ~12) AmideNH->Acidity

Figure 1: Causal relationship between gem-difluoro substitution and characteristic NMR parameters.

References

  • Schoenherr, R. M., et al. (2025). Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. ChemRxiv. Available at: [Link]

  • Tsuchiya, T., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Iowa State University . NMR Coupling Constants Guide. Chemical Instrumentation Facility. Available at: [Link]

  • Ng, S. (1971). H–F Coupling constants and hindered internal rotation in N,N-dimethyltrifluoroacetamide. Journal of the Chemical Society A. Available at: [Link][3]

Sources

Comparative Guide: Bromodifluoroacetamides vs. Chlorodifluoroacetamides in Drug Discovery

[1]

Executive Summary

The incorporation of the difluoromethylene (

1

1

This guide distinguishes the two primary reagents: Bromodifluoroacetamides (Br-DFA) and Chlorodifluoroacetamides (Cl-DFA) .[1] While often treated interchangeably in retrosynthesis, their kinetic profiles and activation mechanisms differ fundamentally.[1]

  • Br-DFA is the reagent of choice for radical generation via single-electron transfer (SET) or atom transfer radical addition (ATRA), driven by the weak C-Br bond.[1]

  • Cl-DFA , while cost-effective, possesses a stronger C-Cl bond that resists facile homolysis.[1] However, it excels in Nickel-catalyzed cross-electrophile coupling , offering a distinct pathway for arylation that Br-DFA often complicates due to rapid debromination side reactions.[1]

Part 1: Mechanistic Foundations[1]

Bond Dissociation Energy (BDE) & Activation

The reactivity divergence stems directly from the carbon-halogen bond strength.

FeatureC-Br Bond (Br-DFA)C-Cl Bond (Cl-DFA)Impact on Reactivity
BDE (Approx.) ~66–70 kcal/mol~81–84 kcal/molBr-DFA undergoes homolysis 1000x faster under mild photoredox conditions.[1]
Reduction Potential (

)
Less negative (~ -0.6 V to -1.0 V vs SCE)More negative (~ -1.5 V to -2.0 V vs SCE)Br-DFA is easily reduced by weak photoreductants (e.g.,

).[1] Cl-DFA requires strong reductants or metal insertion.[1]
Primary Mechanism Radical (SET / Iodine Atom Transfer)Organometallic (Oxidative Addition)Br favors Giese additions; Cl favors Cross-Coupling.[1]
The "Carbene" Misconception

Expert Insight: Unlike chlorodifluoroacetates (e.g.,


poor difluorocarbene precursors1



1radicalorganometallic1

Part 2: Reactivity Profiles & Applications[1]

A. Bromodifluoroacetamides: The Radical Workhorse

Br-DFA is the gold standard for Giese Radical Addition . Under visible light photoredox catalysis, the C-Br bond is cleaved to generate the electrophilic

1

Key Pathway:

  • Initiation: Photocatalyst (

    
    ) reduces Br-DFA (SET).
    
  • Propagation:

    
     radical adds to alkene.
    
  • Termination/Turnover: Resulting alkyl radical is quenched (H-abstraction or oxidation).[1]

B. Chlorodifluoroacetamides: The Cross-Coupling Specialist

Cl-DFA is less prone to direct radical formation but is an excellent electrophile for Nickel-Catalyzed Reductive Cross-Coupling . In these systems, Ni(0) undergoes oxidative addition into the C-Cl bond.[1] This is superior to Br-DFA in cross-coupling because Br-DFA often reacts too quickly, leading to hydrodehalogenation (reduction to

1

Key Pathway:

  • Oxidative Addition:

    
    .[1]
    
  • Transmetallation/Second OA: Reaction with Aryl-Halide (via Ni(I)/Ni(III) or radical chain).[1]

  • Reductive Elimination: Formation of

    
    .
    

Part 3: Visualization of Reaction Pathways[1]

Diagram 1: Photoredox Giese Addition (Br-DFA) vs. Ni-Catalyzed Coupling (Cl-DFA)[1]

ReactivityComparisonBr_DFABr-CF2-CONR2(Bromodifluoroacetamide)Radical•CF2-CONR2(Difluoroalkyl Radical)Br_DFA->Radical SET Reduction(Photoredox/Cu)Cl_DFACl-CF2-CONR2(Chlorodifluoroacetamide)Cl_DFA->Radical Strong Reductant Only(Slow)Ni_ComplexL_nNi(II)(Cl)(CF2R)(Organonickel Intermediate)Cl_DFA->Ni_Complex Oxidative Addition(Ni(0) Catalyst)Giese_ProductAlkyl-CF2-CONR2(Giese Adduct)Radical->Giese_Product + Alkene(Radical Addition)Coupling_ProductAr-CF2-CONR2(Arylated Product)Ni_Complex->Coupling_Product + Ar-I / Reductant(Cross-Coupling)

Caption: Divergent activation pathways: Br-DFA favors radical generation for alkene addition, while Cl-DFA favors metal-mediated coupling for arylation.[1]

Part 4: Experimental Protocols

Protocol A: Photoredox Giese Addition using Br-DFA

Best for: Synthesizing

1

Reagents:

  • Substrate: N-Benzyl-N-methacryloyl-2-bromo-2,2-difluoroacetamide (1.0 equiv)[1]

  • Catalyst:

    
     (1.0 mol%)[1]
    
  • Solvent: DMF (0.1 M)[1]

  • Additives:

    
     (if H-Br scavenging is needed, though often cyclization is intramolecular).[1]
    

Step-by-Step:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the Br-DFA substrate and

    
    .
    
  • Degassing: Dissolve in anhydrous DMF. Degas the solution via freeze-pump-thaw (3 cycles) or vigorous nitrogen sparging (15 min) to remove

    
     (radical quencher).[1]
    
  • Irradiation: Place the tube 2–3 cm away from a 24W Blue LED (450 nm). Stir at room temperature for 12–24 hours.

  • Monitoring: Monitor consumption of starting material by TLC or

    
     NMR (shift from -60 ppm for Br-
    
    
    to ~ -110 ppm for alkyl-
    
    
    ).
  • Workup: Dilute with EtOAc, wash with water/brine to remove DMF.[1] Dry over

    
    , concentrate, and purify via silica gel chromatography.
    

Validation:

  • Success Indicator: Disappearance of the

    
     quartet in 
    
    
    NMR and appearance of a diastereotopic AB quartet for the cyclized
    
    
    product.
Protocol B: Ni-Catalyzed Reductive Cross-Coupling using Cl-DFA

Best for: Installing the difluoroacetamide group onto heteroaryl rings.[1]

Reagents:

  • Electrophile 1: 2-Chloro-2,2-difluoro-N,N-diethylacetamide (1.0 equiv)[1]

  • Electrophile 2: 4-Iodoanisole (1.5 equiv)[1]

  • Catalyst:

    
     (10 mol%)[1]
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)[1]

  • Reductant: Manganese powder (

    
    ) (3.0 equiv)[1]
    
  • Solvent: DMA (N,N-Dimethylacetamide)[1]

Step-by-Step:

  • Glovebox/Inert Atmosphere: This reaction is highly sensitive to moisture and oxygen. Inside a glovebox, mix

    
     and dtbbpy in DMA to form the green active catalyst complex.
    
  • Activation: Add Mn powder and stir for 10 mins to activate the surface.

  • Addition: Add the Cl-DFA and the Aryl Iodide. Seal the vial with a PTFE-lined cap.

  • Reaction: Heat to 60–80 °C outside the glovebox (or on a hotplate inside) with vigorous stirring for 12 hours.

  • Quench: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove unreacted Mn and Ni salts.

  • Purification: Wash filtrate with 1M HCl (to remove pyridine/DMA traces), brine, dry, and concentrate. Purify via column chromatography.

Validation:

  • Mechanism Check: If the yield is low, check the activation of Mn. Addition of TMSCl (trimethylsilyl chloride) as an activator can often boost yields by cleaning the Mn surface.[1]

Part 5: Decision Matrix

RequirementRecommended ReagentReason
Reaction Type: Alkene Addition Br-DFA Facile radical generation under mild photoredox or thermal (AIBN) conditions.[1]
Reaction Type: Arylation Cl-DFA Compatible with Ni-catalyzed cross-electrophile coupling; avoids hydrodehalogenation.[1]
Cost Sensitivity Cl-DFA Cl-analogs are typically 30–50% cheaper than Br-analogs.[1]
Atom Economy Cl-DFA Lower molecular weight halogen waste (Cl vs Br).[1]
Stability Cl-DFA Br-DFA can darken/decompose upon prolonged storage; Cl-DFA is shelf-stable.[1]

References

  • Photoredox Difluoroalkylation:Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox C

    • Source: ResearchGate / Asian Journal of Organic Chemistry[1]

  • Ni-Catalyzed Coupling of Cl-DFA: Coupling of Heteroaryl Halides with Chlorodifluoroacetamides and Chlorodifluoroacetate by Nickel Catalysis.[1][2]

    • Source: PubMed / NIH[1]

  • Radical Addition Mechanisms:Co-Catalyzed atom transfer radical addition of bromodifluoroacetamides.

    • Source: Royal Society of Chemistry (Org.[1] Biomol. Chem.)

  • Bond Dissociation Energies:Theoretical Bond Dissoci

    • Source: NIH / PMC[1]

  • Difluorocarbene Precursors (Contextual): 2-Chloro-2,2-difluoroacetophenone: a non-ODS-based difluorocarbene precursor.[1][3][4][5]

    • Source: PubMed[1]

X-ray crystallography data for N-aryl-2,2-difluoroacetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data for N-Aryl-2,2-difluoroacetamide Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Crystallographers, and Structural Biologists

Executive Summary: The Difluoromethyl "Goldilocks" Zone

In medicinal chemistry, the N-aryl-2,2-difluoroacetamide moiety (


) serves as a critical bioisostere for standard acetamides and trifluoroacetamides. While trifluoromethyl (

) groups are often employed for metabolic stability and lipophilicity, the difluoromethyl (

) group offers a unique structural advantage: lipophilic hydrogen bond donation.

This guide objectively compares the solid-state structural metrics of N-aryl-2,2-difluoroacetamides against their non-fluorinated and perfluorinated counterparts. Analysis of X-ray diffraction data reveals that the


 proton, acidified by the geminal fluorine atoms, acts as a weak hydrogen bond donor (

), creating supramolecular packing motifs distinct from the steric-driven packing of

analogues.

Structural Mechanics & Comparative Analysis

The Fluorine Effect on Amide Planarity

The introduction of fluorine atoms at the


-position alters the electronic character of the amide bond. The electron-withdrawing nature of fluorine increases the acidity of the amide N-H, strengthening intermolecular hydrogen bonds.
Comparative Metrics Table

Data synthesized from average Cambridge Structural Database (CSD) trends for N-phenyl acetamide derivatives.

FeatureAcetamide (

)
Difluoroacetamide (

)
Trifluoroacetamide (

)
Space Group (Typ.) Orthorhombic / MonoclinicMonoclinic (

or

)
Monoclinic (

)
C-C Bond Length ~1.50 Å~1.52 Å~1.54 Å (Elongated)
C-F Bond Length N/A1.35 Å1.32 Å
N-H...O Distance 2.90 - 3.00 Å2.85 - 2.95 Å (Stronger)2.80 - 2.90 Å (Strongest)

-Proton Acidity
Negligible (

)
Significant (H-bond donor)None (No proton)
Packing Motif 1D Chains / Layers2D Sheets via

Isolated Chains / Steric packing
Disorder LowLow to ModerateHigh (Rotational disorder common)
The Donor Interaction

The defining crystallographic feature of 2,2-difluoroacetamides is the bifurcated hydrogen bonding capability .

  • Primary Interaction: Strong

    
     bonds form the backbone of the crystal lattice (typically forming 
    
    
    
    chains or
    
    
    dimers).
  • Secondary Interaction: The polarized

    
     bond forms weak hydrogen bonds (
    
    
    
    or
    
    
    ), often linking these chains into 2D sheets. This is absent in
    
    
    analogues.

Critical Insight: In


 derivatives, the 

group often exhibits rotational disorder due to the lack of "anchoring" H-bond interactions. The

group, however, is often conformationally locked in the crystal lattice due to the

interaction.

Experimental Workflow: Synthesis to Diffraction

To obtain high-quality single crystals suitable for X-ray diffraction, a high-purity synthesis followed by a slow-evaporation crystallization protocol is required.

Synthesis Protocol: Modified Schotten-Baumann

Objective: Synthesize N-phenyl-2,2-difluoroacetamide for structural analysis.

Reagents:

  • Aniline derivative (1.0 eq)[1][2]

  • Difluoroacetic anhydride (1.1 eq) OR Difluoroacetyl chloride

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve the aniline derivative in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Base Addition: Add Triethylamine dropwise at 0°C.

  • Acylation: Add Difluoroacetic anhydride dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

  • Equilibration: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (EtOAc/Hexane 1:4).

  • Quench & Wash: Quench with saturated

    
    . Wash the organic layer with 1M HCl (to remove unreacted amine) followed by Brine.
    
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
Crystallization Protocol: Slow Evaporation

Objective: Grow single crystals suitable for X-ray diffraction (>0.1 mm dimensions).

  • Solvent Selection: Prepare a saturated solution of the crude amide in a semi-polar solvent mixture.

    • Recommended: Ethyl Acetate : Hexane (1:1) or Methanol : Water (Slow diffusion).

  • Filtration: Filter the solution through a 0.45

    
     PTFE syringe filter into a clean scintillation vial. Dust particles act as nucleation sites for polycrystals (undesirable).
    
  • Evaporation: Cover the vial with Parafilm and poke 3-5 small holes with a needle. Place in a vibration-free environment at constant temperature (20°C).

  • Harvesting: Crystals typically form within 2-5 days. Check for birefringence under a polarizing microscope before mounting.

Visualizing the Structural Logic

Workflow: From Reagent to Refinement

This diagram outlines the critical path for generating valid crystallographic data for these derivatives.

CrystallographyWorkflow Synthesis Synthesis (Difluoroacetic Anhydride + Amine) Purification Purification (Acid/Base Wash + Silica Column) Synthesis->Purification Crude Product Crystallization Crystallization (Slow Evaporation/Diffusion) Purification->Crystallization >98% Purity Screening Crystal Screening (Polarizing Microscope) Crystallization->Screening 2-5 Days Screening->Crystallization Polycrystalline/Twinning (Retry) Diffraction X-Ray Diffraction (Data Collection) Screening->Diffraction Single Crystal Refinement Structure Refinement (SHELXL / Olex2) Diffraction->Refinement .hkl Data

Figure 1: Critical path workflow for obtaining X-ray quality crystals of fluorinated amides.

Interaction Network: The "Fluorine Anchor"

This diagram illustrates the competing intermolecular forces that dictate the crystal packing of difluoroacetamides compared to trifluoro- variants.

InteractionNetwork DFA N-Aryl-2,2-difluoroacetamide NH Amide N-H (Strong Donor) DFA->NH CO Carbonyl C=O (Strong Acceptor) DFA->CO CF2H CF2-H Group (Weak Donor) DFA->CF2H PrimaryHB Primary H-Bond (Chain Formation) NH->PrimaryHB CO->PrimaryHB SecondaryHB Secondary C-H...O (Sheet Formation) CO->SecondaryHB CF2H->SecondaryHB Acidic Proton Disorder Rotational Disorder CF2H->Disorder Prevents CF3 CF3 Group (Steric Bulk Only) CF3->Disorder Lack of Anchor

Figure 2: The "Fluorine Anchor" effect. The CF2H group enables secondary H-bonds that stabilize the lattice, reducing the disorder often seen in CF3 analogues.

References

  • Vertex Pharmaceuticals. (2001). "2-Aryl-2,2-difluoroacetamide FKBP12 ligands: synthesis and X-ray structural studies." Organic Letters. Link

  • Hughes, D. O., & Small, R. W. H. (1972). "The Crystal and Molecular Structure of Difluoroacetamide." Acta Crystallographica Section B. Link

  • Kalyanaraman, B., et al. (1978).[3] "Disordered crystal structure of bromodifluoroacetamide and trifluoroacetamide." Acta Crystallographica Section B. Link

  • Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry. (Contextual grounding for C-H...O acidity).
  • Cambridge Crystallographic Data Centre (CCDC). "Cambridge Structural Database (CSD)." Link

Sources

Comparative Guide: The gem-Difluoro Motif in p-Tolyl Acetamide Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Validation of the gem-Difluoro Group in p-Tolyl Acetamides Content Type: Publish Comparison Guide Audience: Senior Medicinal Chemists & Lead Optimization Specialists

Executive Summary

In the optimization of N-aryl acetamides, the methylene linker (


) often presents a liability in terms of metabolic susceptibility and conformational entropy. The gem-difluoro group (

) has emerged as a critical bioisostere, offering a "non-classical" modification that modulates acidity, lipophilicity, and metabolic stability without altering the fundamental pharmacophore count.

This guide provides a technical validation framework for transitioning from a standard p-Tolyl Acetamide to a p-Tolyl


-Difluoroacetamide , detailing the physicochemical shifts and experimental protocols required to verify the bioisosteric advantage.
Part 1: The Bioisosteric Rationale[1]

The transition from a methylene (


) to a gem-difluoro (

) linker is not merely a steric substitution; it is an electronic overhaul of the amide functionality.
1. Electronic Modulation (The Inductive Effect)

The fluorine atoms exert a powerful electron-withdrawing inductive effect (


) on the adjacent carbonyl carbon.
  • Standard Acetamide: The amide nitrogen lone pair donates into the carbonyl (

    
    ), creating resonance stability. The NH proton is weakly acidic (
    
    
    
    ).
  • 
    -Difluoroacetamide:  The 
    
    
    
    group destabilizes the developing positive charge on the carbonyl carbon, effectively pulling electron density away from the nitrogen. This significantly increases the acidity of the NH proton (
    
    
    drops to
    
    
    ), potentially turning the group into a much stronger hydrogen bond donor (HBD).
2. Conformational Restriction

The Van der Waals radius of fluorine (


) is larger than hydrogen (

). In p-tolyl acetamides, the

group introduces a distinct conformational bias, often twisting the amide bond out of planarity with the

-substituent to minimize gauche interactions, thereby locking the bioactive conformation.
3. Metabolic Blockade

The


 bonds alpha to the carbonyl are susceptible to oxidative metabolism (though less so than benzylic positions). Replacing them with the metabolically inert 

bond (

bond energy) completely shuts down

-hydroxylation pathways.
Part 2: Comparative Analysis

The following table contrasts the baseline p-tolyl acetamide with its fluorinated analog.

FeatureStandard Linker (

)
Bioisostere (

)
Impact on Drug Design
Electronic Character Electron-rich carbonyl; Weak H-bond donor.Electron-deficient carbonyl; Strong H-bond donor .Critical for picking up backbone carbonyl interactions in the binding pocket.
Acidity (

of NH)

(Neutral at phys. pH)

Approaches physiological ionization; alters solubility and permeability.
Lipophilicity (

)
BaselineVariable (Often

to

)
Fluorine is lipophilic, but increased polarity of the H-bond donor can offset this.
Metabolic Stability Susceptible to amidase cleavage &

-oxidation.
High Stability (Blocks hydrolysis & oxidation).Extends

and reduces clearance (

).
Conformation Flexible rotation.Restricted (Gauche effect).Reduces entropic penalty upon binding.
Part 3: Visualization of the Bioisosteric Shift

The following diagram illustrates the Structure-Property Relationship (SPR) flow when implementing this bioisostere.

Bioisostere_Logic cluster_0 Scaffold Transformation cluster_1 Physicochemical Effect cluster_2 Biological Outcome Standard p-Tolyl Acetamide (-CH2-) Difluoro p-Tolyl Difluoroacetamide (-CF2-) Standard->Difluoro Bioisosteric Replacement Inductive Inductive Effect (-I) Electron Withdrawal Difluoro->Inductive Steric Steric Bulk (Van der Waals) Difluoro->Steric Acidity Increased NH Acidity (pKa ~11) Inductive->Acidity Binding Altered H-Bond Network Inductive->Binding Metabolism Blocked Metabolic Soft Spot Steric->Metabolism C-F Bond Strength

Figure 1: Mechanistic flow of the gem-difluoro substitution, linking structural changes to physicochemical and biological outcomes.

Part 4: Experimental Validation Protocols

To rigorously validate the gem-difluoro group, one must perform a "matched molecular pair" analysis. Below are the specific protocols for synthesis and testing.

Protocol A: Synthesis of N-(p-Tolyl)-2,2-difluoroacetamide

Rationale: Direct coupling using difluoroacetic acid is often sluggish due to the reduced nucleophilicity of the acid. The anhydride or activated ester method is preferred.

Reagents:

  • p-Toluidine (

    
    )
    
  • Difluoroacetic anhydride (

    
    )
    
  • Triethylamine (

    
    , 
    
    
    
    )
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve p-toluidine (

    
    ) in anhydrous DCM (
    
    
    
    ) under nitrogen atmosphere. Cool to
    
    
    .
  • Addition: Add

    
     followed by the dropwise addition of difluoroacetic anhydride.
    
  • Reaction: Allow to warm to room temperature and stir for 2 hours.

    • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 4:1). The amine spot should disappear.

  • Workup: Quench with sat.

    
    . Extract with DCM (
    
    
    
    ). Wash organics with
    
    
    (to remove unreacted amine) and brine.
  • Purification: Dry over

    
    , concentrate, and recrystallize from hexanes/EtOAc.
    
  • Characterization: Confirm via

    
     NMR (Triplet around 
    
    
    
    due to coupling with
    
    
    -proton if
    
    
    , or singlet if quaternary).
Protocol B: Metabolic Stability Assay (Microsomal Stability)

Rationale: To prove the "metabolic blockade" hypothesis, the intrinsic clearance (


) must be compared between the acetamide and difluoroacetamide.

Materials:

  • Human Liver Microsomes (HLM) (

    
    )
    
  • NADPH Regenerating System

  • Test Compounds (

    
     final conc.)
    

Step-by-Step Workflow:

  • Incubation: Pre-incubate compound (

    
    ) with HLM (
    
    
    
    ) in phosphate buffer (
    
    
    ) at
    
    
    for 5 mins.
  • Initiation: Add NADPH to initiate the reaction.

  • Sampling: Aliquot samples at

    
     mins.
    
  • Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to stop the reaction.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • 
      .
      
Part 5: Validation Workflow Diagram

This diagram outlines the decision tree for validating the bioisostere in a drug discovery campaign.

Validation_Workflow cluster_synthesis Phase 1: Synthesis cluster_assay Phase 2: Bio-Evaluation Start Start: p-Tolyl Acetamide Hit Synth Synthesize gem-Difluoro Analog (Protocol A) Start->Synth QC Verify Structure (1H & 19F NMR) Synth->QC pKa_Test Measure pKa (Potentiometric Titration) QC->pKa_Test HLM_Test Microsomal Stability (Protocol B) QC->HLM_Test Potency Target Affinity (IC50) QC->Potency Decision Is Potency Maintained AND Stability Improved? pKa_Test->Decision HLM_Test->Decision Potency->Decision Success VALIDATED BIOISOSTERE (Advance to Lead Opt) Decision->Success Yes Failure REJECT (Steric/Electronic Clash) Decision->Failure No

Figure 2: Experimental decision matrix for validating the gem-difluoro bioisostere.

References
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Metabolic Stability). Link

  • Hu, X. G., et al. (2008). The gem-difluoroacetamide moiety as a profound acidity-enhancing bioisostere. Bioorganic & Medicinal Chemistry Letters, 18(3), 1195-1198. Link

stability comparison of difluoroacetamides under basic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Difluoroacetamides (


)  represent a critical "Goldilocks" zone in medicinal chemistry, balancing the metabolic stability of fluorinated motifs with the hydrogen-bond donor (HBD) capability of the terminal proton. However, this balance comes with a trade-off: hydrolytic instability .

Under basic conditions, difluoroacetamides exhibit significantly higher lability than their non-fluorinated counterparts but differ mechanistically from trifluoroacetamides. While trifluoroacetamides (


) often undergo C-C bond cleavage (haloform-like reaction), difluoroacetamides predominantly undergo accelerated C-N bond cleavage (classical hydrolysis) due to the strong inductive effect of the 

group activating the carbonyl carbon.

This guide provides a comparative stability analysis, mechanistic insights, and a validated experimental protocol for assessing these moieties in drug candidates.

Mechanistic Analysis: The Fluorine Inductive Effect[1][2][3]

The stability of acetamides under basic conditions is governed by the electrophilicity of the carbonyl carbon. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (


).
The Reactivity Hierarchy

The rate of alkaline hydrolysis (


) generally follows the acidity of the 

-carbon substituents and the resulting electrophilicity of the carbonyl:


  • Acetamide (

    
    ):  The methyl group is electron-donating (+I), stabilizing the amide bond against nucleophilic attack.
    
  • Difluoroacetamide (

    
    ):  The two fluorine atoms pull electron density away from the carbonyl carbon, lowering the activation energy (
    
    
    
    ) for the formation of the tetrahedral intermediate.
  • Trifluoroacetamide (

    
    ):  Highly unstable. The 
    
    
    
    group is so electron-withdrawing that the mechanism often shifts. While hydrolysis (C-N break) occurs, the
    
    
    anion is a stable enough leaving group that C-C bond cleavage (haloform reaction) becomes a competing pathway, especially with non-nucleophilic bases.
Reaction Pathway Diagram[4]

HydrolysisMechanism Start Difluoroacetamide (R-NH-CO-CHF2) TS Tetrahedral Intermediate Start->TS k1 (Fast due to F-induction) OH OH- (Nucleophile) OH->TS Product_CN Hydrolysis Products (R-NH2 + CHF2-COO-) TS->Product_CN Path A: C-N Cleavage (Dominant for CHF2) Product_CC Haloform Side-Product (Uncommon for CHF2) (R-NH-COO- + CHF2-) TS->Product_CC Path B: C-C Cleavage (Minor for CHF2, Major for CF3)

Figure 1: Mechanistic divergence in fluorinated amide hydrolysis. Difluoroacetamides primarily follow Path A (C-N cleavage).

Comparative Stability Data

The following data illustrates the relative reactivity rates (


) of acetamide derivatives. Data is normalized to the non-fluorinated acetamide.

Table 1: Relative Hydrolysis Rates at pH 12 (25°C)

Substituent (

)
Structure

(Taft Constant)
Relative Rate (

)
Half-Life (

)*
Stability Risk
Methyl

0.001.0> 24 HoursLow
Monofluoromethyl

1.10~35~ 4-6 HoursModerate
Difluoromethyl

2.05~80010-30 Mins High
Trifluoromethyl

2.60>5,000< 5 MinsCritical

*Note: Half-lives are illustrative estimates for a standard N-phenyl acetamide model in 0.1 M NaOH. Actual values depend on the steric bulk of the amine (


) and specific solvent conditions.
Key Interpretation for Drug Design
  • The "Cliff" Effect: There is a non-linear jump in reactivity between mono- and difluoro- species. The second fluorine atom drastically increases the carbonyl's electrophilicity.

  • Bioisostere Implication: While

    
     is an excellent H-bond donor bioisostere for 
    
    
    
    or
    
    
    , it renders the amide bond susceptible to rapid degradation in basic formulations or high-pH intestinal environments.

Validated Experimental Protocol: NMR Kinetics

To rigorously determine the stability of a specific difluoroacetamide candidate,


 NMR spectroscopy  is the superior analytical method. It allows for direct observation of the reactant (

) and the breakdown product (difluoroacetate) without interference from solvent or buffer signals.
Materials
  • Solvent:

    
     (Acetonitrile-d3) or 
    
    
    
    (for solubility).
  • Buffer: Borate or Phosphate buffer (pH 10-12) prepared in

    
    .
    
  • Internal Standard:

    
    -Trifluorotoluene (inert in basic conditions).
    
Workflow Diagram

ExperimentalProtocol Step1 1. Sample Prep Dissolve 10mM Substrate in CD3CN/DMSO Step2 2. Base Initiation Add pre-thermostated NaOD/D2O (pH 12) Step1->Step2 Step3 3. Acquisition Continuous 19F NMR (Scans every 60s for 2h) Step2->Step3 t=0 Step4 4. Data Processing Integrate Reactant (-125 ppm) vs Product (-105 ppm) Step3->Step4 Step5 5. Kinetic Plot ln[Conc] vs Time Calculate k_obs Step4->Step5

Figure 2: Kinetic assay workflow using


 NMR for real-time monitoring of hydrolysis.
Step-by-Step Methodology
  • Preparation: Dissolve the difluoroacetamide (approx. 10 mg) in 0.4 mL of organic deuterated solvent (

    
    ). Add 10 
    
    
    
    L of internal standard.
  • Baseline Scan: Acquire a

    
     spectrum to confirm purity and chemical shift (typically 
    
    
    
    to
    
    
    ppm for
    
    
    amides).
  • Initiation: Rapidly add 0.2 mL of buffered

    
     (pH adjusted to 12 with NaOD) to the NMR tube. Cap and invert twice to mix.
    
  • Monitoring: Immediately insert into the NMR probe (pre-shimmed and heated to 37°C). Execute a "arrayed" experiment, acquiring a spectrum every 60 seconds.

  • Analysis:

    • Track the disappearance of the amide doublet (

      
      ).
      
    • Track the appearance of the difluoroacetate singlet/doublet (shifted downfield).

    • Plot

      
       vs. time. The slope is 
      
      
      
      .

Strategic Recommendations

When developing drugs containing the difluoroacetamide motif:

  • Steric Shielding: Introduce bulky groups (e.g., tert-butyl, ortho-substituted aryls) on the nitrogen side of the amide. This sterically hinders the approach of the hydroxide ion to the carbonyl, significantly increasing

    
    .
    
  • Electronic Modulation: If the

    
    -substituent is an aromatic ring, adding electron-donating groups (e.g., -OMe) to the ring can reduce the electrophilicity of the carbonyl via resonance, counteracting the fluorine inductive effect.
    
  • Formulation: Avoid liquid formulations with pH > 8. Lyophilized powders or acidic/neutral liquid formulations are required to prevent shelf-life degradation.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Guthrie, J. P. (1991). Hydrolysis of esters and amides of pKa-dependent leaving groups. Journal of the American Chemical Society. Link

  • Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing. (General reference for inductive effects and reactivity).
  • Paz, J., et al. (2004).

    
    -Fluorination. Journal of Organic Chemistry. Link
    

Safety Operating Guide

2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

Do NOT dispose of 2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide down the drain or in general trash.[1] Do NOT mix with non-halogenated solvents (e.g., acetone, hexane) unless unavoidable during synthesis.[1]

This compound is a Halogenated Organic agent.[1][2] Its disposal is strictly regulated due to the thermal stability of the carbon-fluorine (C-F) bond and the potential for releasing corrosive hydrogen bromide (HBr) and hydrogen fluoride (HF) upon improper combustion.

Core Disposal Directive:

  • Segregate: Classify immediately as Halogenated Organic Waste .[1]

  • Label: Clearly mark containers with "Halogenated," "Toxic," and the specific chemical name.[1][2]

  • Destruction: The only compliant destruction method is high-temperature incineration with flue gas scrubbing.[1]

Chemical Profile & Hazard Analysis

To ensure safe handling, we must understand the "Why" behind the disposal protocols. This molecule contains two critical functional groups that dictate its waste stream: the difluoromethylene (CF₂) bridge and the active carbon-bromine (C-Br) bond.[1]

PropertySpecificationOperational Implication
CAS Number 1949728-31-7Use for waste manifesting and inventory tracking.[1]
Molecular Formula C₉H₈BrF₂NOHigh halogen content requires specific incineration protocols.[1]
Physical State Solid (typically)Dust generation is a primary exposure vector.[1]
Reactivity Electrophilic C-BrReacts with strong nucleophiles/bases; potential alkylating agent.[1]
Primary Hazards Irritant (Skin/Eye/Resp)H315, H319, H335 .[1][3] Requires full mucosal protection.[1]
Waste Code (RCRA) Not P/U ListedDefaults to Characteristic Waste or Halogenated Solvent streams.[1]

Expert Insight: The difluoroacetyl moiety renders the C-Br bond reactive toward radical formation and nucleophilic attack.[1] While stable under ambient conditions, contact with strong bases (e.g., NaOH, KOH) during cleaning can induce hydrolysis, potentially releasing fluoride ions.[1] Always neutralize glassware washings before disposal.[1]

Waste Stream Classification Logic

Proper classification prevents regulatory fines and dangerous chemical incompatibilities.[1] Use the following decision logic to determine the correct waste stream.

DisposalLogic Start Waste Material Generated StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Residue) StateCheck->Solid Liquid Liquid (Mother Liquor) StateCheck->Liquid SolidStream Solid Hazardous Waste (Halogenated) Solid->SolidStream Double Bag & Label HalogenCheck Contains >1% Halogens? Liquid->HalogenCheck LiqStreamHalo Liquid Waste (Halogenated Solvents) HalogenCheck->LiqStreamHalo Yes (Includes DCM, CHCl3) LiqStreamNonHalo Liquid Waste (Non-Halogenated) HalogenCheck->LiqStreamNonHalo No (Only if <1% Halogen) End Approved TSDF Facility SolidStream->End High Temp Incineration LiqStreamHalo->End High Temp Incineration

Figure 1: Decision tree for segregating 2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide waste streams. Note that even small amounts of this compound in a non-halogenated solvent can reclassify the entire mixture as halogenated.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Reagent

Applicability: Expired shelf-life chemicals or excess starting material.[1]

  • PPE Verification: Don nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat.[1] Work inside a fume hood to avoid inhalation of dust.[1][4]

  • Primary Containment: Keep the chemical in its original container if possible. If the container is damaged, transfer the solid to a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: "2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide"[1]

    • Hazard Checkbox: "Toxic," "Irritant."[1]

    • Note: Explicitly write "Halogenated Solid."[1]

  • Secondary Containment: Place the sealed container inside a clear, sealable plastic bag (Zip-lock type) to prevent contamination of the waste storage area.

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquids)

Applicability: Mother liquors, filtrates, or quenched reaction mixtures.[1][5]

  • Solvent Assessment: Determine the primary solvent.[1]

    • If the solvent is Dichloromethane (DCM) or Chloroform : The entire mixture is already Halogenated Waste.[1]

    • If the solvent is Ethyl Acetate or THF : The presence of the fluorinated amide contaminates this stream.[1] You must classify the entire volume as Halogenated Waste.[1]

  • The "No-Mix" Rule: Never pour this mixture into a "Non-Halogenated" (organic) waste drum. Doing so renders the entire drum (often 55 gallons) non-compliant for fuel blending, forcing expensive incineration for the whole volume.

  • Transfer: Pour into the "Halogenated Solvent Waste" carboy (typically yellow-tagged or distinctively marked).[1]

  • Log: Record the approximate volume and concentration on the waste log sheet.

Scenario C: Contaminated Glassware & Consumables

Applicability: Syringes, weigh boats, spatulas, and flasks.[1]

  • Solids (Gloves/Weigh Boats): Dispose of in the solid hazardous waste bin (often a bucket with a latching lid).[1] Do not use regular trash.[1]

  • Sharps: Needles used with this compound must go into a rigid sharps container, which is eventually incinerated.[1]

  • Glassware Rinsing (Self-Validating Step):

    • Rinse glassware with a small amount of acetone or DCM.[1]

    • Collect this first rinse into the Halogenated Liquid Waste container.[1]

    • Validation: Visually inspect glassware.[1] If residue remains, repeat.[1]

    • Once visually clean, the glassware can be washed normally with detergent.[1]

Emergency Contingencies

Spill Management:

  • Solid Spill: Do not dry sweep (creates dust).[1][6] Cover with a wet paper towel or oil-dry pad to dampen, then scoop into a waste bag.[1]

  • Liquid Spill: Absorb with vermiculite or a commercial spill pad.[1]

  • Decontamination: Wipe the surface with a mild soap solution.[1] Avoid strong alkaline cleaners (e.g., concentrated bleach or ammonia) immediately on the pure chemical to prevent rapid hydrolysis and potential HF generation.

Fire Hazard: In the event of a fire, this compound will decompose to release Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) gases.[1][3][7]

  • Action: Evacuate immediately.

  • Firefighters: Must wear full SCBA.[1] Water spray can form hydrofluoric acid if it contacts the fumes; CO₂ or dry chemical is preferred for small fires.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[8][9] National Academies Press.[1][9][10]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (2023).[1][11] 2-Bromo-2,2-difluoroacetamide Compound Summary. National Library of Medicine.[1] (Analogous Structure Safety Data).

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet for 2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide.[1]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.